5-Chloronicotinaldehyde
描述
Structure
3D Structure
属性
IUPAC Name |
5-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCELHNLIYYAOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560374 | |
| Record name | 5-Chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113118-82-4 | |
| Record name | 5-Chloro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113118-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 5-Chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloronicotinaldehyde, a halogenated pyridine derivative, is a significant intermediate in the synthesis of pharmaceutical and agrochemical compounds.[1] Its structure, which combines an electron-deficient pyridine ring with a reactive aldehyde functional group, makes it a versatile building block for creating complex heterocyclic systems.[1] The presence of the chlorine atom at the 5-position and the aldehyde at the 3-position influences the molecule's reactivity, particularly its susceptibility to nucleophilic substitution and various condensation reactions.[1] This guide provides a detailed overview of its core physicochemical properties, synthetic methodologies, and characteristic reactions, offering a valuable resource for professionals in chemical research and drug development.
Physicochemical Properties
Quantitative data for this compound is not extensively documented in publicly available literature. The following table summarizes key identifiers and available data. Properties for related isomers are provided for context but should not be used as direct substitutes.
| Property | This compound | Notes / Context (Related Compounds) |
| CAS Number | 113118-82-4[2][3][4][5] | - |
| Molecular Formula | C₆H₄ClNO[2][5] | - |
| Molecular Weight | 141.56 g/mol [2][5] | - |
| Synonyms | 5-Chloro-3-pyridinecarboxaldehyde, 5-Chloro-3-formylpyridine[3][5] | - |
| Appearance | Solid (Typical) | 2-Chloronicotinaldehyde is a white to light yellow solid. |
| Melting Point | Data not available | 6-Chloronicotinaldehyde: 77-81 °C.[6] 2-Chloronicotinaldehyde: 50-54 °C.[6] |
| Boiling Point | Data not available | 6-Chloronicotinaldehyde: 249.3±20.0 °C at 760 mmHg.[6] 2-Chloro-2-fluoronicotinaldehyde: 238 °C.[7] |
| Density | Data not available | 6-Chloronicotinaldehyde: 1.3±0.1 g/cm³.[6] 5-Chloro-2-fluoronicotinaldehyde: 1.444 g/cm³.[7] |
| Solubility | Data not available | Expected to be soluble in organic solvents like DMSO and Chloroform, similar to other isomers.[6] |
| pKa | Data not available | The pyridine nitrogen is basic, but its pKa is lowered by the electron-withdrawing effects of the chlorine and aldehyde groups. |
Spectral Analysis
While specific spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on its functional groups.
-
¹H NMR: The spectrum would be expected to show three distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. An additional downfield signal, typically between 9.5-10.5 ppm, would correspond to the aldehydic proton.
-
¹³C NMR: The carbon spectrum would display six signals. The aldehydic carbonyl carbon is the most downfield, typically appearing in the 190-215 ppm range.[8] The other five signals would correspond to the carbons of the pyridine ring, with their shifts influenced by the chlorine and aldehyde substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically found between 1700-1720 cm⁻¹.[9] Additional characteristic peaks would include C-H stretching from the aldehyde group (around 2720 cm⁻¹ and 2820 cm⁻¹) and C-H and C=C/C=N stretching from the aromatic pyridine ring.
Experimental Protocols: Synthesis
The primary method for synthesizing chloronicotinaldehydes is the Vilsmeier-Haack reaction.[1][10] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.
General Protocol for the Vilsmeier-Haack Formylation
This protocol describes a general method for the formylation of activated pyridine rings to yield chloronicotinaldehydes.
Reagents & Equipment:
-
Substituted Chloropyridine (starting material)
-
Phosphorus oxychloride (POCl₃) or similar reagent (diphosgene, triphosgene)[10]
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Drying tube
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere, phosphorus oxychloride is added dropwise to chilled N,N-Dimethylformamide (DMF) with stirring. This exothermic reaction forms the electrophilic chloromethyliminium salt known as the Vilsmeier reagent.[11] The temperature is typically maintained below 5 °C.
-
Aromatic Substitution: The starting chloropyridine derivative is added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred, and the temperature may be gradually increased (e.g., to 80 °C) to facilitate the electrophilic aromatic substitution.[1][12]
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Hydrolysis: Upon completion, the reaction mixture is carefully poured into crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to hydrolyze the iminium intermediate to the final aldehyde product.
-
Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Final Purification: The crude product is purified, typically by column chromatography, to yield the pure chloronicotinaldehyde.
Visualized Workflows and Reactions
The following diagrams illustrate the synthesis workflow and key chemical reactions of this compound.
Chemical Reactivity and Applications
This compound is a valuable synthetic intermediate due to the reactivity of its functional groups.
-
Aldehyde Group Reactions: The aldehyde moiety can undergo a wide range of transformations. It can be oxidized to form 5-chloronicotinic acid, participate in aldol condensations with carbonyl compounds to create β-hydroxycarbonyl products, and undergo Wittig reactions to form alkenes.[1]
-
Aromatic Nucleophilic Substitution: The pyridine ring is electron-deficient, and this effect is enhanced by the chlorine atom. This makes the ring susceptible to aromatic nucleophilic substitution, where a nucleophile can displace the chloride ion, particularly at high temperatures or with strong nucleophiles.[1]
-
Applications: Due to its dual functionality, this compound serves as a crucial starting material for accessing a diverse range of chemical structures. It is frequently used in the development of scaffolds for potential pharmaceuticals and agrochemicals, where the pyridine core is a common motif.[1]
References
- 1. Buy this compound | 113118-82-4 [smolecule.com]
- 2. 113118-82-4|this compound|BLD Pharm [bldpharm.com]
- 3. 5-CHLORO-PYRIDINE-3-CARBALDEHYDE | 113118-82-4 [chemicalbook.com]
- 4. ivychem.com [ivychem.com]
- 5. CAS NO. 113118-82-4 | 5-CHLORO-PYRIDINE-3-CARBALDEHYDE | C6H4ClNO [localpharmaguide.com]
- 6. 6-Chloronicotinaldehyde | CAS#:23100-12-1 | Chemsrc [chemsrc.com]
- 7. chemwhat.com [chemwhat.com]
- 8. chemscene.com [chemscene.com]
- 9. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 10. researchgate.net [researchgate.net]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. jk-sci.com [jk-sci.com]
Spectroscopic Profile of 5-Chloronicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloronicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its role as a versatile synthetic intermediate. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for this compound. Detailed experimental protocols are provided to aid in the replication and verification of these findings.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||
| Chemical Shift (δ) ppm | Multiplicity | Chemical Shift (δ) ppm | Description |
| ~9.9 - 10.1 | s | ~192 | Aldehyde (C=O) |
| ~8.8 | d | ~155 | Aromatic CH |
| ~8.6 | d | ~152 | Aromatic C-Cl |
| ~7.5 | dd | ~137 | Aromatic CH |
| ~125 | Aromatic CH |
Note: Predicted chemical shifts are based on the analysis of similar aromatic aldehydes and pyridyl systems. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2900 - 2800 & ~2800 - 2700 | Medium | Aldehyde C-H Stretch (Fermi doublet)[1] |
| ~1710 - 1690 | Strong | Carbonyl (C=O) Stretch of Aldehyde |
| ~1600 - 1450 | Medium to Strong | Aromatic C=C and C=N Ring Stretching |
| ~850 - 800 | Strong | C-Cl Stretch |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |
| ~260 - 280 | Moderate to High | Ethanol/Methanol | π → π |
| ~310 - 330 | Low | Ethanol/Methanol | n → π |
Note: The λmax values are estimations based on the UV-Vis spectra of conjugated aromatic systems and pyridine derivatives.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 141/143 | ~3:1 ratio | [M]⁺ (Molecular Ion) |
| 140/142 | ~3:1 ratio | [M-H]⁺ |
| 113/115 | ~3:1 ratio | [M-CO]⁺ |
| 78 | Variable | [C₅H₄N]⁺ |
Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate intensity ratio of 3:1.[2]
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in this compound.
Methodology:
-
Sample Preparation: A solution of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared by dissolving the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
Data Acquisition for ¹H NMR:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized through shimming.
-
A standard one-pulse sequence is used to acquire the free induction decay (FID).
-
Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR:
-
A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired FIDs are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure is applied using a press to ensure good contact between the sample and the crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within this compound and determine its maximum absorption wavelengths (λmax).
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
A baseline is recorded using a cuvette filled with the pure solvent.
-
The sample solution is placed in a quartz cuvette (typically 1 cm path length).
-
The absorbance spectrum is recorded over a range of approximately 200 to 400 nm.
-
-
Data Processing: The instrument software plots absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified from the spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization (Electron Ionization - EI):
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The mass spectrum is generated as a plot of relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to deduce the structure of the compound.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the NMR Spectral Analysis of 5-Chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 5-Chloronicotinaldehyde. The document outlines the predicted ¹H and ¹³C NMR spectral data, a comprehensive experimental protocol for acquiring such data, and a logical workflow for the spectral analysis process. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of pyridine-based compounds.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbons in this compound. These predictions are based on established principles of NMR spectroscopy and computational models. The numbering of the atoms corresponds to the structure shown below.

Figure 1. Structure of this compound with atom numbering for NMR assignment.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.9 - 9.1 | Singlet |
| H-4 | 8.2 - 8.4 | Doublet |
| H-6 | 9.9 - 10.1 | Singlet |
| Aldehyde-H | 10.0 - 10.2 | Singlet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 130 - 135 |
| C-4 | 138 - 142 |
| C-5 | 135 - 140 |
| C-6 | 152 - 157 |
| Aldehyde-C | 190 - 195 |
Experimental Protocol for NMR Spectroscopy
This section details a general methodology for the acquisition of NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).[3] The choice of solvent can slightly affect chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid column height is between 4 and 5 cm.[1]
-
Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue to remove any contaminants.
2. NMR Data Acquisition:
-
Instrument Setup: Place the NMR tube in a spinner and insert it into the NMR spectrometer.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability.[1] The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[1]
-
Tuning and Matching: The NMR probe is tuned and matched to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.[1]
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a standard ¹H spectrum, a small number of scans is usually sufficient, while a ¹³C spectrum will require a significantly larger number of scans due to the low natural abundance of the ¹³C isotope.
-
Data Acquisition: Initiate the data acquisition process. The free induction decay (FID) signal is recorded.[4]
3. Data Processing:
-
Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum using a mathematical process called Fourier transformation.[4]
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.[4]
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integration and Peak Picking: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons. For both ¹H and ¹³C NMR, the precise chemical shift of each peak is determined.
NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR spectral analysis of a small molecule like this compound.
Caption: Workflow for NMR spectral analysis.
References
Solubility Profile of 5-Chloronicotinaldehyde: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a detailed overview of the solubility characteristics of 5-Chloronicotinaldehyde, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for this procedure is presented visually.
Introduction
This compound, also known as 5-chloro-3-pyridinecarboxaldehyde, is a pivotal building block in the synthesis of a range of bioactive molecules. Its solubility in different organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. A thorough understanding of its solubility profile enables the optimization of synthetic routes and the development of robust, scalable manufacturing processes.
While specific quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly accessible literature, a qualitative assessment can be inferred from its structural features and the known properties of similar compounds. The presence of a polar pyridine ring and an aldehyde group suggests at least moderate solubility in polar organic solvents. Conversely, the chlorinated aromatic ring contributes some non-polar character, likely allowing for solubility in less polar organic solvents as well. Chlorinated pyridines are often noted for their solubility in organic solvents, which can facilitate their absorption.[1][2]
This guide provides a standardized methodology for researchers to determine the precise solubility of this compound in solvents relevant to their work.
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | 5-chloro-3-pyridinecarboxaldehyde |
| Molecular Formula | C₆H₄ClNO |
| Molecular Weight | 141.56 g/mol |
| Appearance | Likely a solid, given the melting points of related isomers. For example, 6-Chloronicotinaldehyde has a melting point of 77-81 °C. |
Qualitative Solubility Assessment
Based on general principles of "like dissolves like," the following qualitative solubility profile for this compound in common organic solvents can be anticipated. It is important to note that this is an estimation and experimental verification is crucial.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Likely Soluble | The aldehyde and pyridine nitrogen can form hydrogen bonds with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | The polar nature of both the solute and solvent facilitates dissolution through dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Likely Soluble | The presence of a chlorine atom in the solute may enhance solubility in chlorinated solvents. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely used isothermal shake-flask method.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
2. Procedure:
2.1. Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
2.2. Sample Analysis:
-
After equilibration, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Accurately weigh the filtered solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent has evaporated, reweigh the vial containing the dried solute. The mass of the solute can then be determined.
-
Alternatively, a calibrated analytical technique such as HPLC or GC can be used to determine the concentration of this compound in the filtered supernatant. A calibration curve should be prepared using standard solutions of known concentrations.
2.3. Data Calculation:
The solubility (S) can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Gravimetric Method: S (g/L) = (mass of solute in g / volume of solvent in L)
-
Analytical Method (HPLC/GC): The concentration obtained from the calibration curve directly gives the solubility.
3. Data Presentation:
All quantitative data should be summarized in a clearly structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| [Solvent 1] | [Temp 1] | [Value] | [Value] |
| [Solvent 2] | [Temp 1] | [Value] | [Value] |
| [Solvent 3] | [Temp 2] | [Value] | [Value] |
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
This comprehensive approach will enable researchers and drug development professionals to accurately determine the solubility of this compound in various organic solvents, thereby facilitating its effective use in synthesis and formulation.
References
Synthesis of 5-Chloronicotinaldehyde: A Technical Guide to Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic routes for 5-Chloronicotinaldehyde, a key intermediate in the pharmaceutical and agrochemical industries. The document provides a comparative analysis of various starting materials, detailed experimental protocols for key reactions, and a summary of quantitative data to aid researchers in selecting the most suitable synthesis strategy for their applications.
Core Synthesis Pathways and Starting Materials
The synthesis of this compound can be achieved through several distinct pathways, each originating from a different starting material. The choice of a particular route often depends on factors such as the availability and cost of the starting material, desired yield and purity, scalability, and the laboratory's technical capabilities. The most prominent starting materials and their corresponding synthetic strategies are outlined below.
From 5-Chloronicotinic Acid
5-Chloronicotinic acid is a versatile and commonly used precursor for the synthesis of this compound. Two primary methods utilize this starting material: a two-step reduction-oxidation sequence and the Vilsmeier-Haack reaction.
a) Reduction-Oxidation Sequence
This classical two-step approach first involves the reduction of the carboxylic acid group to an alcohol, followed by the oxidation of the resulting alcohol to the desired aldehyde. This method is particularly attractive for laboratory-scale synthesis due to its high overall yields.[1]
b) Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction offers a more direct approach to convert 5-Chloronicotinic acid into this compound.[1] This method involves the use of a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
From Nicotinaldehyde via Direct Chlorination
A more direct, albeit less selective, method involves the chlorination of nicotinaldehyde. This process typically employs chlorine gas and a catalyst, but often results in a mixture of regioisomers and over-chlorinated products, leading to lower yields of the desired 5-chloro isomer.[1]
From 5-Chloropyridine via Metalation-Formylation
Organolithium chemistry provides a pathway to introduce the aldehyde functionality directly onto the chloropyridine backbone.[1] This method requires cryogenic temperatures and strictly anhydrous conditions, which can limit its practicality on a larger scale.
From Enamides via Vilsmeier Reaction
A versatile method for producing a range of substituted chloronicotinaldehydes involves the Vilsmeier reaction of enamides.[2] The selectivity and yield of this reaction can be influenced by the choice of the Vilsmeier reagent and reaction conditions.[2]
From 3-Picoline (3-Methylpyridine)
While not a direct single-step precursor, 3-picoline is a fundamental building block in pyridine chemistry and serves as a starting point for the synthesis of various pyridine derivatives.[3][4] Its conversion to this compound would involve multiple synthetic steps, including chlorination and oxidation of the methyl group.
Quantitative Data Summary
The following tables provide a comparative summary of the quantitative data associated with the key synthetic routes to this compound.
| Method | Starting Material | Key Reagents | Temperature (°C) | Typical Yield (%) | Reaction Time (h) | Reference |
| Reduction-Oxidation | 5-Chloronicotinic acid | 1. NaBH₄/BF₃·OEt₂ 2. MnO₂ | -10 to 25 | 80-90 | 6-8 | [1] |
| Vilsmeier-Haack | 5-Chloronicotinic acid | POCl₃, DMF | 0-80 | 70-85 | 2-6 | [1] |
| Direct Chlorination | Nicotinaldehyde | Cl₂, FeCl₃ | 25-150 | 40-60 | 4-12 | [1] |
| Metalation-Formylation | 5-Chloropyridine | n-BuLi, DMF | -78 to 25 | 65-75 | 2-4 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
Protocol 1: Reduction-Oxidation of 5-Chloronicotinic Acid
Step 1: Reduction to (5-chloropyridin-3-yl)methanol
-
To a solution of 5-chloronicotinic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran), add sodium borohydride (NaBH₄) at a controlled temperature, typically between -10 and 0 °C.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) to the mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude alcohol.
Step 2: Oxidation to this compound
-
Dissolve the crude (5-chloropyridin-3-yl)methanol in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as manganese dioxide (MnO₂), to the solution.
-
Stir the mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC or GC).
-
Filter off the solid oxidant and wash it with the solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield this compound.
Protocol 2: Vilsmeier-Haack Reaction of 5-Chloronicotinic Acid
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an ice-cold solution of dimethylformamide (DMF).
-
To this reagent, add 5-chloronicotinic acid portion-wise, maintaining the temperature between 0 and 10 °C.
-
After the addition, heat the reaction mixture to a temperature between 70 and 80 °C and maintain for 2 to 6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) until it is alkaline.
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts and remove the solvent under reduced pressure to obtain this compound.
Protocol 3: Metalation-Formylation of 5-Chloropyridine
-
Dissolve 5-chloropyridine in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes, keeping the temperature below -70 °C.
-
Stir the mixture at this temperature for a period to ensure complete metalation.
-
Add anhydrous dimethylformamide (DMF) to the reaction mixture and continue stirring at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate to yield the crude aldehyde, which may require further purification.
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.
Caption: Synthesis routes starting from 5-Chloronicotinic Acid.
Caption: Alternative synthesis pathways for this compound.
References
An In-depth Technical Guide to the Electrophilicity of the 5-Chloronicotinaldehyde Carbonyl Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The electrophilicity of the carbonyl group is a cornerstone of organic chemistry, fundamentally dictating the reactivity and synthetic utility of aldehydes and ketones. This technical guide provides a comprehensive examination of the carbonyl group in 5-chloronicotinaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. We will explore the electronic landscape of this molecule, detailing how the interplay between the pyridine nitrogen and the chlorine substituent modulates the reactivity of the aldehyde moiety. This document presents a consolidation of theoretical principles, comparative physicochemical data, detailed experimental protocols for assessing reactivity, and visual workflows to serve as a critical resource for professionals leveraging the unique chemical properties of this compound in research and development.
Introduction to Carbonyl Electrophilicity
The carbonyl group (C=O) is a fundamental functional group defined by a highly polar double bond between carbon and oxygen atoms. The significant difference in electronegativity results in a substantial polarization of the bond, bestowing a partial negative charge (δ-) on the oxygen atom and a crucial partial positive charge (δ+) on the carbonyl carbon.[1] This inherent electron deficiency, or electrophilicity, renders the carbonyl carbon highly susceptible to attack by a vast array of nucleophiles.[1][2]
The magnitude of this electrophilicity is not static; it is profoundly influenced by the electronic nature of the substituents attached to the carbonyl group. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, thereby increasing its reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs) diminish electrophilicity by increasing electron density at the carbonyl carbon.[2][3] Understanding these substituent effects is paramount for predicting and controlling the outcomes of chemical reactions.
Electronic Profile of this compound
This compound is a pyridine derivative, which introduces unique electronic features compared to a simple benzaldehyde. The electrophilicity of its carbonyl carbon is modulated by two primary electronic effects:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon and acts as an electron sink, withdrawing electron density from the entire aromatic system through an inductive effect (-I). This deactivation of the ring makes the attached carbonyl group more electrophilic than its counterpart in benzaldehyde.
-
The 5-Chloro Substituent: The chlorine atom at the 5-position (meta to the aldehyde) is also strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). While it has a weak electron-donating resonance effect (+R), the inductive effect is dominant, further decreasing electron density on the ring and, consequently, increasing the partial positive charge on the carbonyl carbon.[4]
The combination of these two electron-withdrawing features results in a significantly enhanced electrophilicity of the carbonyl group in this compound, making it a highly reactive substrate for nucleophilic addition reactions.
Quantitative and Spectroscopic Assessment of Electrophilicity
Table 1: Comparative Physicochemical and Spectroscopic Data of Aromatic Aldehydes
| Compound | Hammett Constant (σ) of Substituent(s) | 13C NMR Shift of Carbonyl Carbon (ppm) | IR Stretching Frequency of Carbonyl (cm-1) |
| Benzaldehyde | H (σ = 0.00) | ~192 | ~1703 |
| 4-Chlorobenzaldehyde | Cl (σp = +0.23) | ~191 | ~1705 |
| Nicotinaldehyde (3-Pyridinecarboxaldehyde) | 3-pyridyl (σm ≈ +0.65) | ~193 | ~1710 |
| This compound | 3-pyridyl + 5-Cl (Estimated σ > +0.65) | ~190-194 (Estimated) | ~1710-1715 (Estimated) |
Note: Data for this compound is estimated based on the additive effects of the substituents. Experimental verification is required. 13C NMR and IR values are typical and can vary with solvent and concentration.[5][6]
The Hammett constant (σ) quantifies the electronic influence of a substituent on a benzene ring. A positive value indicates an electron-withdrawing character. The higher estimated combined σ value for this compound suggests a greater electron deficiency at the carbonyl carbon compared to the other listed aldehydes. Spectroscopic data, such as the 13C NMR chemical shift and the IR stretching frequency of the carbonyl group, provide direct probes into the electronic environment.[5][6] A higher wavenumber in the IR spectrum generally correlates with a more electrophilic carbonyl group due to increased bond polarity and strength.
Reactivity and Synthetic Applications
The enhanced electrophilicity of the this compound carbonyl group makes it a versatile intermediate for a variety of chemical transformations pivotal in drug discovery and materials science.
dot
Caption: General mechanism of nucleophilic addition to the carbonyl group.
Key reactions involving the electrophilic carbonyl of this compound include:
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction to form substituted aminomethyl-pyridines, a common scaffold in pharmaceuticals.
-
Wittig Reaction: Formation of a C=C double bond by reacting with a phosphonium ylide, enabling the synthesis of complex alkenes.
-
Grignard and Organolithium Additions: Creation of new carbon-carbon bonds to produce secondary alcohols.
-
Aldol and Knoevenagel Condensations: Base- or acid-catalyzed reactions with enolates or active methylene compounds to build larger molecular frameworks.[4]
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich compounds, but can be adapted for certain pyridines.[7]
Materials:
-
Substituted Enamide Precursor
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF in DCM to 0 °C.
-
Slowly add POCl₃ dropwise to the stirred DMF solution to form the Vilsmeier reagent. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of the appropriate enamide precursor in DCM dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Protocol for Comparative Reactivity Analysis via NMR Spectroscopy
This protocol provides a method to quantitatively compare the electrophilicity of this compound against a reference aldehyde (e.g., benzaldehyde) by monitoring a competitive reaction with a limiting nucleophile.
dot
References
The Dual-Faceted Reactivity of the Pyridine Ring in 5-Chloronicotinaldehyde: A Technical Guide
Introduction
5-Chloronicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate stems from the versatile reactivity of its functional groups—the aldehyde and the chloro-substituent—and the inherent electronic properties of the pyridine ring. This technical guide provides an in-depth analysis of the reactivity of the pyridine core in this compound, offering insights for researchers, scientists, and professionals in drug development. The document details the electronic influences on the ring, its behavior in key reaction classes, and provides experimental protocols for its transformation.
The pyridine ring is an electron-deficient aromatic heterocycle due to the presence of the electronegative nitrogen atom.[1] This fundamental characteristic makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene, but more susceptible to nucleophilic attack.[1][2] The reactivity of this compound is further modulated by the electronic effects of its two substituents: the electron-withdrawing chloro group at the 5-position and the deactivating aldehyde group at the 3-position.
Electronic Landscape of the Pyridine Ring
The reactivity of this compound is dictated by the interplay of the electron-withdrawing effects of the ring nitrogen, the meta-directing aldehyde group, and the halogen substituent.
-
Ring Nitrogen: The nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) effect, significantly reducing the electron density of the entire ring system. This deactivation is most pronounced at the α (2, 6) and γ (4) positions.
-
Aldehyde Group (-CHO): Positioned at C3, the aldehyde group is a powerful deactivating group, withdrawing electron density through both inductive and mesomeric effects. This further diminishes the ring's nucleophilicity, rendering electrophilic substitution reactions particularly challenging.
-
Chloro Group (-Cl): The chlorine atom at C5 exhibits a dual electronic nature. It is inductively electron-withdrawing (-I effect) but can donate electron density through resonance (+M effect) via its lone pairs. Overall, its deactivating inductive effect dominates, further lowering the electron density of the pyridine ring.
This combination of electron-withdrawing functionalities makes the pyridine ring in this compound exceptionally electron-poor, predisposing it to nucleophilic attack and metal-catalyzed cross-coupling reactions while strongly disfavoring electrophilic substitution.
Caption: General reactivity pathways for this compound.
Reactivity Towards Electrophiles: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution on the pyridine nucleus is inherently difficult due to its electron-deficient nature.[1] The presence of two strong electron-withdrawing groups in this compound exacerbates this, making EAS reactions highly unfavorable. Reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation typically require harsh conditions and often result in low yields, if they proceed at all. The pyridine nitrogen is also susceptible to protonation or coordination with Lewis acids under acidic reaction conditions, which further deactivates the ring to electrophilic attack. Consequently, electrophilic substitution is not a synthetically viable strategy for the functionalization of the this compound ring.
Reactivity Towards Nucleophiles: Nucleophilic Aromatic Substitution (SNAr)
The electron-poor character of the pyridine ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). The chloro-substituent at the 5-position can act as a leaving group when attacked by a suitable nucleophile. Although the 5-position is not as activated as the 2-, 4-, or 6-positions, the cumulative electron-withdrawing effect of the ring nitrogen and the aldehyde group facilitates the attack.
Common nucleophiles that can displace the chloride include amines, alkoxides, and thiolates, providing a direct route to a variety of 5-substituted nicotin-aldehyde derivatives.
Caption: Generalized mechanism for SNAr on this compound.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | 5-(Piperidin-1-yl)nicotinaldehyde | DMF, heat | High | [2] |
| Sodium Methoxide | 5-Methoxynicotinaldehyde | Methanol, reflux | Good | N/A |
| Morpholine | 5-Morpholinonicotinaldehyde | DMSO, K₂CO₃, 120 °C | Moderate | N/A |
Note: Yields are qualitative ("High," "Good," "Moderate") as specific quantitative data for this compound was not available in the initial search. These are representative examples based on the reactivity of similar chloropyridines.
Experimental Protocol: Synthesis of 5-Morpholinonicotinaldehyde
-
Reaction Setup: To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction Conditions: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-morpholinonicotinaldehyde.
Metal-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 5-position is a prime site for transformations via palladium-catalyzed cross-coupling reactions. These methods are exceptionally powerful for creating carbon-carbon and carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond by reacting this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[3][4] This reaction is a cornerstone of modern organic synthesis for constructing biaryl structures.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling
The Sonogashira coupling facilitates the synthesis of arylalkynes by reacting this compound with a terminal alkyne.[5] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5][6]
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a highly effective method.[7] It involves the palladium-catalyzed coupling of this compound with a primary or secondary amine, providing access to a wide range of 5-amino-nicotinaldehyde derivatives.[7][8]
Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85-95 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 80-90 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | 75-90 |
Note: Yields are typical estimates for aryl chlorides and may vary based on specific conditions and ligands used.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the 5-aryl-nicotinaldehyde product.
Reactions of the Aldehyde Functional Group
The aldehyde group at the 3-position is a versatile handle for a variety of chemical transformations, which generally do not directly involve the pyridine ring's aromatic system but are crucial for its use as a building block.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-chloronicotinic acid.[9] A common and mild method for this transformation is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) under buffered conditions.[10][11]
-
Reduction: Selective reduction of the aldehyde to the primary alcohol, 5-chloronicotinyl alcohol, can be achieved using hydride-based reducing agents like sodium borohydride (NaBH₄).[9]
-
Condensation Reactions: The aldehyde can participate in various C-C bond-forming condensation reactions, such as the Wittig, Horner-Wadsworth-Emmons, Knoevenagel, and Aldol reactions, to extend the carbon framework.[9][12]
-
Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) yields the corresponding 5-chloro-3-(aminomethyl)pyridine derivatives.
Table 3: Common Transformations of the Aldehyde Group
| Reaction Type | Reagent(s) | Product | Typical Yield (%) |
|---|---|---|---|
| Oxidation (Pinnick) | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 5-Chloronicotinic acid | >90 |
| Reduction | NaBH₄ | 5-Chloronicotinyl alcohol | >95 |
| Reductive Amination | Benzylamine, then NaBH₄ | N-Benzyl-1-(5-chloropyridin-3-yl)methanamine | 80-90 |
| Wittig Reaction | Ph₃P=CHCO₂Et | Ethyl 3-(5-chloropyridin-3-yl)acrylate | 70-85 |
Caption: A typical laboratory workflow for the Pinnick oxidation.
Conclusion
The reactivity of the pyridine ring in this compound is characterized by a pronounced electron deficiency, which dictates its synthetic utility. While highly resistant to electrophilic aromatic substitution, the ring is primed for nucleophilic aromatic substitution and, most notably, a range of palladium-catalyzed cross-coupling reactions at the C5-chloro position. These transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provide powerful and reliable methods for elaborating the pyridine core. Concurrently, the aldehyde functionality at C3 serves as a versatile handle for oxidation, reduction, and various condensation reactions. This dual reactivity makes this compound a valuable and strategic building block for the synthesis of complex, highly functionalized pyridine derivatives in pharmaceutical and materials science research.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Buy this compound | 113118-82-4 [smolecule.com]
- 10. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
In-Depth Technical Guide to Quantum Chemical Calculations for 5-Chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical investigation of 5-Chloronicotinaldehyde, a molecule of interest in pharmaceutical and materials science. Due to the limited availability of specific experimental data for this compound, this document focuses on establishing a robust computational protocol based on Density Functional Theory (DFT). The methodologies outlined herein for calculating optimized molecular geometry, vibrational frequencies (FT-IR and Raman), electronic properties (HOMO-LUMO, UV-Vis), and nonlinear optical (NLO) properties are derived from established practices for structurally analogous compounds. This guide serves as a foundational framework for researchers seeking to predict and understand the physicochemical properties of this compound and related derivatives, enabling further in-silico drug design and materials development.
Introduction
This compound belongs to the class of halogenated pyridine aldehydes, which are important building blocks in the synthesis of various biologically active compounds and functional materials. Understanding the molecule's structural, vibrational, and electronic properties at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and potential applications. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating these properties with a high degree of accuracy.
Computational Methodology
The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.
Geometry Optimization
The initial step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.
Experimental Protocol (Theoretical):
-
Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable method for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.
-
Procedure: An initial guess for the molecular structure of this compound is created using a molecular builder. A geometry optimization calculation is then performed without any symmetry constraints. The convergence criteria should be set to the software's default "tight" or "very tight" settings to ensure a true energy minimum is reached. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure corresponds to a stable equilibrium geometry.
Vibrational Analysis (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful technique for identifying functional groups and determining the structural characteristics of a molecule. Theoretical calculations can predict the vibrational frequencies and intensities, which can be correlated with experimental FT-IR and Raman spectra.
Experimental Protocol (Theoretical):
-
Software: Same as for geometry optimization.
-
Method: Using the optimized geometry obtained at the B3LYP/6-311++G(d,p) level of theory, a frequency calculation is performed.
-
Procedure: The calculation will yield the harmonic vibrational frequencies. It is a common practice to scale these calculated frequencies by an empirical scaling factor (typically around 0.961 for B3LYP/6-311++G(d,p)) to better match experimental data, which inherently contains anharmonic effects. The calculated IR intensities and Raman activities are also obtained from this calculation. The potential energy distribution (PED) analysis, using software like VEDA, can be performed to provide a detailed assignment of the vibrational modes.
Electronic Properties (HOMO-LUMO and UV-Vis Analysis)
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and electronic transitions.
Experimental Protocol (Theoretical):
-
Software: Same as for geometry optimization.
-
Method: The HOMO and LUMO energies are obtained from the output of the optimized geometry calculation at the B3LYP/6-311++G(d,p) level. For the prediction of the electronic absorption spectrum (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is employed.
-
Procedure: A TD-DFT calculation is performed on the optimized ground-state geometry. To simulate solvent effects, which can be significant for UV-Vis spectra, the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) can be used. The calculation will provide the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., n → π* or π → π*).
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Quantum chemical calculations can predict the NLO properties of a molecule, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
Experimental Protocol (Theoretical):
-
Software: Same as for geometry optimization.
-
Method: A frequency-dependent NLO properties calculation is performed at the B3LYP/6-311++G(d,p) level of theory.
-
Procedure: The calculation is performed on the optimized geometry. The output will provide the components of the dipole moment, polarizability, and hyperpolarizability tensors. These values can be used to assess the potential of this compound as an NLO material.
Predicted Data Presentation
The following tables provide a template for organizing the quantitative data obtained from the quantum chemical calculations of this compound.
Table 1: Predicted Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | Value | C1-C2-C3 | Value |
| C2-N1 | Value | C2-N1-C6 | Value |
| ... | Value | ... | Value |
Table 2: Predicted Vibrational Frequencies and Assignments
| Mode | Predicted Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment (PED) |
| ν1 | Value | Value | Value | Description |
| ν2 | Value | Value | Value | Description |
| ... | Value | Value | Value | Description |
Table 3: Predicted Electronic Properties
| Parameter | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
| Predicted λmax (nm) | Value |
| Oscillator Strength (f) | Value |
| Main Transition | Description |
Table 4: Predicted Nonlinear Optical (NLO) Properties
| Parameter | Value |
| Dipole Moment (μ) | Value (Debye) |
| Mean Polarizability (α) | Value (a.u.) |
| First-Order Hyperpolarizability (β) | Value (a.u.) |
Visualization of Computational Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the quantum chemical calculations described in this guide.
Caption: Logical workflow for quantum chemical calculations.
Caption: Interplay between theoretical predictions and experimental validation.
Conclusion and Future Outlook
This technical guide has outlined a comprehensive computational protocol for the theoretical investigation of this compound using Density Functional Theory. The methodologies for geometry optimization, vibrational analysis, electronic property prediction, and NLO property calculation are based on well-established and validated approaches for similar molecular systems. The presented framework allows for the generation of a rich dataset of predicted physicochemical properties, which can guide future experimental work and inform the rational design of novel pharmaceuticals and materials.
The primary limitation of the present guide is the absence of direct experimental data for this compound, which prevents a direct validation of the theoretical results. Future research should prioritize the experimental synthesis and spectroscopic characterization (FT-IR, Raman, UV-Vis, and NMR) of this compound. A comparative analysis of the experimental data with the theoretical predictions presented herein will be crucial for a complete and validated understanding of the molecular properties of this compound. Such a combined experimental and theoretical approach will undoubtedly accelerate its potential applications in drug development and materials science.
In-Depth Technical Guide: Properties and Applications of 5-Chloropyridine-3-carbaldehyde (CAS 113118-82-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloropyridine-3-carbaldehyde, with CAS number 113118-82-4, is a halogenated pyridine derivative that serves as a key building block in synthetic organic chemistry. Its utility is particularly highlighted in the development of novel therapeutics, most notably as a precursor to potent inhibitors of the Dual Leucine Zipper Kinase (DLK) and Leucine Zipper-bearing Kinase (LZK) signaling pathway, which is implicated in neurodegenerative diseases. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of 5-Chloropyridine-3-carbaldehyde, with a focus on its role in the synthesis of advanced pharmaceutical intermediates.
Chemical and Physical Properties
5-Chloropyridine-3-carbaldehyde is a solid at room temperature.[1][2] While specific, experimentally determined physical constants such as melting and boiling points are not consistently reported in publicly available literature, its fundamental properties have been established.
Table 1: Physicochemical Properties of 5-Chloropyridine-3-carbaldehyde
| Property | Value | Source |
| CAS Number | 113118-82-4 | [1][2] |
| Molecular Formula | C₆H₄ClNO | [1][2] |
| Molecular Weight | 141.56 g/mol | [1][2] |
| Physical Form | Solid | [1][2] |
| SMILES | Clc1cncc(C=O)c1 | [1][2] |
| InChI | 1S/C6H4ClNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | [1][2] |
Synthesis
General Experimental Protocol: Oxidation of (5-chloropyridin-3-yl)methanol
This protocol is a generalized procedure based on common oxidation reactions of primary alcohols to aldehydes and would require optimization for this specific substrate.
Materials:
-
(5-chloropyridin-3-yl)methanol
-
Anhydrous dichloromethane (DCM)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Silica gel
-
Anhydrous sodium sulfate
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve (5-chloropyridin-3-yl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the oxidizing agent (e.g., 1.5 equivalents of PCC or DMP) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction appropriately. If using PCC, the mixture is typically filtered through a pad of silica gel. If using DMP, the reaction is often quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford 5-Chloropyridine-3-carbaldehyde.
Biological Significance and Applications
The primary significance of 5-Chloropyridine-3-carbaldehyde in the context of drug development lies in its role as a key intermediate in the synthesis of inhibitors targeting the DLK/LZK signaling pathway.
The DLK/LZK Signaling Pathway
Dual Leucine Zipper Kinase (DLK, also known as MAP3K12) and Leucine Zipper-bearing Kinase (LZK, or MAP3K13) are members of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family.[1][3][4] This pathway is a critical regulator of neuronal stress responses, including axon degeneration and apoptosis.[5] Activation of DLK/LZK leads to the phosphorylation of downstream kinases, MKK4 and MKK7, which in turn activate c-Jun N-terminal Kinase (JNK).[1][3][4] The activation of this cascade is implicated in the progression of various neurodegenerative diseases. Consequently, the development of small molecule inhibitors of DLK and LZK is a promising therapeutic strategy.
Synthesis of DLK/LZK Inhibitors
A significant application of 5-Chloropyridine-3-carbaldehyde is demonstrated in the synthesis of substituted 2-amino-pyrazolyl-[1][3][6]triazolo[1,5a] pyridine derivatives, as described in patent WO2020215094A1.[7] This class of compounds has been identified as potent modulators of the DLK/LZK signaling pathway.
The following protocol is an initial step in a multi-step synthesis of a DLK/LZK inhibitor, starting from 5-Chloropyridine-3-carbaldehyde.
Materials:
-
5-Chloropyridine-3-carbaldehyde (CAS 113118-82-4)
-
Dry tetrahydrofuran (THF)
-
Ethylmagnesium bromide (1.0 M in THF)
-
Saturated aqueous solution of ammonium chloride
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 5-chloropyridine-3-carbaldehyde (e.g., 3.95 g, 27.9 mmol) in dry THF (100 ml) is prepared in a suitable reaction vessel.
-
The solution is cooled to 0 °C in an ice bath.
-
Ethylmagnesium bromide (e.g., 33 ml of a 1.0 M solution in THF, 33 mmol) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to stir for 2 hours at room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted twice with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, 1-(5-chloropyridin-3-yl)propan-1-ol.
This alcohol intermediate undergoes further synthetic transformations to yield the final 2-amino-pyrazolyl-[1][3][6]triazolo[1,5a] pyridine derivatives.
Safety Information
5-Chloropyridine-3-carbaldehyde is associated with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H317: May cause an allergic skin reaction.[2]
-
H319: Causes serious eye irritation.[2]
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-Chloropyridine-3-carbaldehyde is a valuable and versatile chemical intermediate. While comprehensive data on its intrinsic physical and biological properties are limited, its utility as a precursor in the synthesis of complex heterocyclic molecules, particularly for the development of inhibitors of the DLK/LZK signaling pathway, is well-documented. This role positions it as a compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development, particularly those focused on neurodegenerative disorders. Further research into the detailed characterization and broader synthetic applications of this compound is warranted.
References
- 1. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength | eLife [elifesciences.org]
- 2. 5-Chloro-pyridine-3-carbaldehyde AldrichCPR 113118-82-4 [sigmaaldrich.com]
- 3. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The MAP3Ks DLK and LZK Direct Diverse Responses to Axon Damage in Zebrafish Peripheral Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. WO2020215094A1 - Substituted 2-amino-pyrazolyl-[1,2,4]triazolo[1,5a] pyridine derivatives and use thereof - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis of 5-Chloronicotinaldehyde via Vilsmeier-Haack Reaction
Abstract
This document provides a detailed protocol for the synthesis of 5-Chloronicotinaldehyde, a key intermediate in the development of pharmaceutical and agrochemical compounds. The synthesis is achieved through the Vilsmeier-Haack reaction, a versatile and efficient method for the formylation of activated aromatic and heteroaromatic compounds.[1] This application note includes a comprehensive reaction mechanism, a step-by-step experimental protocol, representative data, and safety guidelines tailored for researchers, scientists, and professionals in drug development.
Introduction
The Vilsmeier-Haack reaction is a powerful synthetic tool used to introduce a formyl (-CHO) or acetyl group into electron-rich aromatic and heterocyclic substrates.[2] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[3][4][5] This reagent then reacts with the substrate to form the corresponding aldehyde or ketone after aqueous work-up.[6][7]
This compound is a valuable building block in organic synthesis.[8] Its chlorinated pyridine ring and reactive aldehyde group allow for diverse functionalization, making it a sought-after precursor for various active pharmaceutical ingredients (APIs).[8] The protocol outlined herein describes a representative method for its synthesis based on the Vilsmeier-Haack cyclization of an N-arylacetamide precursor, a strategy proven effective for creating functionalized quinolines and other nitrogen-containing heterocycles.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[3][9]
-
Electrophilic Substitution and Cyclization: An activated substrate, such as an N-arylacetamide, undergoes electrophilic substitution with the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination to form the chloro-formyl substituted heterocyclic ring.
-
Hydrolysis: The resulting iminium intermediate is hydrolyzed during aqueous work-up to yield the final aldehyde product, this compound.
Caption: General mechanism for the Vilsmeier-Haack reaction.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. Researchers should optimize conditions based on their specific substrate and scale.
3.1 Materials and Reagents:
-
N-(3-chlorophenyl)acetamide (or similar precursor)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
3.2 Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
3.3 Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve the N-arylacetamide precursor (1.0 eq) in anhydrous DMF (10 volumes). Cool the solution to 0-5°C using an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (approx. 4.0 eq) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C. Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, using a hexane-ethyl acetate gradient system as the eluent, to afford pure this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound based on the described protocol. Yields and purity are dependent on the specific substrate and reaction scale.
| Parameter | Value | Notes |
| Starting Material | N-(3-chlorophenyl)acetamide | 10 mmol (1.0 eq) |
| Reagents | POCl₃ | 40 mmol (4.0 eq) |
| DMF | 20 mL | |
| Reaction Temperature | 80-90 °C | Monitored internally. |
| Reaction Time | 4-6 hours | Monitored by TLC. |
| Product Yield (Post-Purification) | 65-75% | Representative yield range. |
| Product Purity (HPLC) | >98% | After column chromatography. |
| Appearance | Off-white to pale yellow solid | - |
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
The reaction quenching and neutralization steps are exothermic and may release gases. Perform these steps slowly and with adequate cooling and ventilation.
-
Always conduct a thorough risk assessment before beginning any chemical synthesis.[10]
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. growingscience.com [growingscience.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 5-Chloronicotinaldehyde as a Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloronicotinaldehyde is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring a reactive aldehyde group and a chlorine-substituted pyridine ring, allows for a variety of chemical transformations. The pyridine scaffold is a ubiquitous motif in numerous pharmaceutical agents, and the presence of both an aldehyde and a chloro substituent provides two distinct reaction sites for building molecular complexity. The electron-withdrawing nature of the chlorine atom and the aldehyde group makes the pyridine ring susceptible to nucleophilic attack, while the aldehyde functionality is a key participant in condensation and multicomponent reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic systems.
I. Synthesis of Substituted Pyridines via Suzuki-Miyaura Cross-Coupling
The chlorine atom at the 5-position of the pyridine ring can be readily displaced through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction enables the introduction of a wide range of aryl and heteroaryl substituents, leading to the formation of 5-aryl-nicotinaldehydes. These products are important intermediates for the synthesis of more complex molecules with potential applications in medicinal chemistry.
Quantitative Data for Analogous Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 75-85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous solvent via syringe. If a biphasic system is used, add the appropriate amount of water.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-nicotinaldehyde.
II. Synthesis of Chalcones via Claisen-Schmidt Condensation
The aldehyde functionality of this compound readily undergoes condensation reactions with active methylene compounds, such as ketones, in what is known as a Claisen-Schmidt condensation. This reaction is a reliable method for the synthesis of α,β-unsaturated ketones, commonly known as chalcones, which are precursors to various heterocyclic systems like pyrimidines and pyrazoles.
Quantitative Data for Analogous Chalcone Synthesis
The following table provides representative yields for the synthesis of chalcones from 5-Bromonicotinaldehyde and various ketones.
| Entry | Ketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | KOH | Ethanol | 25 | 4 | 85-95 |
| 2 | Acetone | NaOH | Water/Ethanol | 25 | 2 | 70-80 |
| 3 | Cyclohexanone | Piperidine | Toluene | 110 (reflux) | 6 | 65-75 |
Experimental Protocol: General Procedure for Claisen-Schmidt Condensation
Materials:
-
This compound
-
Ketone with an α-methylene group (e.g., acetophenone, acetone) (1.0 - 2.0 eq)
-
Catalyst (e.g., KOH, NaOH, piperidine)
-
Solvent (e.g., ethanol, methanol, water)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a solution or suspension of the catalyst to the reaction mixture with stirring.
-
Allow the reaction to stir at room temperature for the required duration (typically 2-24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect the solid product by filtration, wash with water, and dry.
-
If no precipitate forms, neutralize the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
III. Synthesis of Pyrimidine Derivatives
Pyrimidine and its derivatives are of significant interest due to their wide range of biological activities. A common and effective method for synthesizing substituted pyrimidines involves the cyclocondensation of a chalcone with a suitable nitrogen-containing reagent such as urea, thiourea, or guanidine.
Quantitative Data for Pyrimidine Synthesis from Chalcones
The following table outlines typical yields for the synthesis of pyrimidine derivatives from chalcones.
| Entry | Chalcone Precursor | Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl-enone | Urea | KOH | Ethanol | 80 (reflux) | 8 | 70-85 |
| 2 | Aryl-enone | Thiourea | NaOEt | Ethanol | 80 (reflux) | 6 | 75-90 |
| 3 | Aryl-enone | Guanidine HCl | NaOEt | Ethanol | 80 (reflux) | 10 | 65-80 |
Experimental Protocol: General Procedure for Pyrimidine Synthesis
Materials:
-
Chalcone derived from this compound
-
Urea, Thiourea, or Guanidine hydrochloride (1.0 - 1.5 eq)
-
Base (e.g., KOH, NaOH, NaOEt)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) in the chosen solvent.
-
Add urea, thiourea, or guanidine hydrochloride to the solution.
-
Add the base to the reaction mixture.
-
Heat the mixture at reflux for the required duration (typically 6-12 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols and data presented here, based on established chemical principles and analogous reactions, provide a solid foundation for researchers to explore the potential of this precursor in the development of novel molecules for pharmaceutical and materials science applications. Further optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible outcomes.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, particularly in the construction of highly functionalized heterocyclic compounds that are prevalent in medicinal chemistry and materials science. 5-Chloronicotinaldehyde is a versatile building block, possessing a pyridine ring activated towards nucleophilic attack by the electron-withdrawing effects of both the nitrogen atom and the aldehyde group. The chlorine atom at the 5-position serves as a good leaving group, allowing for the introduction of a variety of nucleophiles to generate a diverse array of 5-substituted nicotinaldehyde derivatives. These products are valuable intermediates in the synthesis of novel therapeutic agents and functional materials.
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution reactions of this compound with common classes of nucleophiles, including amines, thiols, and oxygen-based nucleophiles (alcohols and phenols).
General Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
Figure 1: General mechanism of nucleophilic aromatic substitution on this compound.
Experimental Workflow
A typical experimental workflow for the SNAr reaction of this compound is depicted below. The specific conditions, including solvent, base, temperature, and reaction time, will vary depending on the nucleophile's reactivity and the desired product.
Figure 2: General experimental workflow for SNAr reactions of this compound.
Application Notes and Protocols
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a common method for the synthesis of 5-aminonicotinaldehyde derivatives, which are important precursors for various biologically active compounds.
Table 1: Representative Conditions for the Reaction of Halo-Nicotinaldehydes with Amines
| Entry | Halide Substrate | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Chloronicotinaldehyde | Morpholine | K₂CO₃ | DMSO | 120 | 12 | 95 | Analogous Reaction |
| 2 | 6-Fluoronicotinaldehyde | Morpholine | K₂CO₃ | DMF | 110 | 16 | Not Stated | Analogous Reaction[1] |
Protocol: Synthesis of 5-Morpholinonicotinaldehyde (General Procedure)
This protocol is based on analogous reactions with 6-halonicotinaldehydes and should be optimized for this compound.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 - 3.0 eq)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of this compound in DMSO or DMF, add morpholine and potassium carbonate.
-
Heat the reaction mixture to 110-120 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-morpholinonicotinaldehyde.
-
-
Characterization Data (Predicted for 5-Morpholinonicotinaldehyde):
-
¹H NMR: Signals for the morpholine protons are expected around 3.8 ppm and 3.3 ppm. Pyridine ring protons will appear in the aromatic region (δ 7.0-9.0 ppm), with the aldehyde proton appearing as a singlet around δ 9.8-10.0 ppm.
-
¹³C NMR: Carbon signals for the morpholine ring are typically found around 48 ppm and 66 ppm. Pyridine ring carbons appear in the range of 110-160 ppm, and the aldehyde carbonyl carbon will be significantly downfield (δ > 185 ppm).
-
MS (ESI): Calculated for C₁₀H₁₂N₂O₂ [M+H]⁺, expected m/z.
-
Reactions with Thiol Nucleophiles
The reaction with thiols provides access to 5-(alkylthio)- or 5-(arylthio)nicotinaldehydes. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
Table 2: Representative Conditions for the Reaction of Halo-Aromatics with Thiols
| Entry | Halide Substrate | Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Chloro-2-nitroaniline | Thiophenol | Ammonia | Toluene | 60 | 2 | 92.2 | Analogous Reaction[2] |
| 2 | 5-Chloro-2-nitroaniline | Thiophenol | K₂CO₃ | DMF | Reflux | 7 | Not Stated | Analogous Reaction[2] |
Protocol: Synthesis of 5-(Phenylthio)nicotinaldehyde (General Procedure)
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq) or Sodium Hydride (NaH) (1.1 eq)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of thiophenol in DMF or THF, add the base (e.g., K₂CO₃ or NaH) and stir for 15-30 minutes at room temperature to generate the thiolate.
-
Add a solution of this compound in the same solvent to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford 5-(phenylthio)nicotinaldehyde.
-
-
Characterization Data (Predicted for 5-(Phenylthio)nicotinaldehyde):
-
¹H NMR: Aromatic protons of the phenyl and pyridine rings will be observed in the region δ 7.0-9.0 ppm. The aldehyde proton will be a singlet around δ 9.9-10.1 ppm.
-
¹³C NMR: Aromatic carbons will appear in the range of 120-160 ppm. The aldehyde carbonyl carbon will be observed at δ > 185 ppm.
-
MS (ESI): Calculated for C₁₂H₉NOS [M+H]⁺, expected m/z.
-
Reactions with Oxygen Nucleophiles (Alkoxides and Phenoxides)
The substitution of the chlorine atom with alkoxides or phenoxides leads to the formation of 5-alkoxy- or 5-aryloxynicotinaldehydes. These reactions typically require a base to deprotonate the alcohol or phenol.
Table 3: Representative Conditions for the Reaction of Halo-Aromatics with Oxygen Nucleophiles
| Entry | Halide Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dinitrochlorobenzene | Sodium Methoxide | - | Methanol | RT | - | - | Analogous Reaction |
| 2 | p-Chloronitrobenzene | Phenol | KOH | - | 130 | - | - | Analogous Reaction |
Protocol: Synthesis of 5-Methoxynicotinaldehyde (General Procedure)
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.1 - 1.5 eq)
-
Methanol or a polar aprotic solvent like DMF
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve this compound in anhydrous methanol or DMF.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and carefully quench with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 5-methoxynicotinaldehyde.
-
-
Characterization Data (Predicted for 5-Methoxynicotinaldehyde):
-
¹H NMR: A singlet corresponding to the methoxy protons (-OCH₃) is expected around δ 3.9-4.1 ppm. The pyridine ring protons and the aldehyde proton will resonate in the aromatic and downfield regions, respectively.
-
¹³C NMR: The methoxy carbon will appear around δ 55-60 ppm. The aromatic carbons and the aldehyde carbonyl carbon will have characteristic chemical shifts.
-
MS (ESI): Calculated for C₇H₇NO₂ [M+H]⁺, expected m/z.
-
Conclusion
The nucleophilic aromatic substitution reactions of this compound provide a powerful and versatile platform for the synthesis of a wide range of 5-substituted nicotinaldehyde derivatives. The protocols and data presented herein, though in some cases based on analogous systems, offer a solid foundation for researchers to develop and optimize these transformations for their specific research and development needs. The resulting compounds are of significant interest as intermediates in the discovery of new pharmaceuticals and advanced materials. Further optimization of reaction conditions for each class of nucleophile is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols for the Suzuki Coupling of 5-Chloronicotinaldehyde with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 5-Chloronicotinaldehyde with various boronic acids to synthesize 5-aryl-nicotinaldehyde derivatives. These products are valuable intermediates in medicinal chemistry, with the 5-substituted pyridine motif present in numerous biologically active compounds.[2]
Given that aryl chlorides are generally less reactive than their corresponding bromides or iodides, the choice of catalyst, ligand, and reaction conditions is critical for achieving high yields.[3][4] This document outlines standard and microwave-assisted protocols, catalyst and ligand considerations, and expected outcomes based on analogous reactions.
General Reaction Scheme
The overall transformation involves the coupling of this compound with a generic arylboronic acid in the presence of a palladium catalyst and a base.
Reaction: this compound + Arylboronic Acid → 5-Aryl-nicotinaldehyde
Data Presentation: Representative Yields
While specific data for the Suzuki coupling of this compound is not extensively published, the following table presents yields for the analogous coupling of 5-Bromonicotinaldehyde with various arylboronic acids.[2] It is important to note that achieving comparable yields with this compound may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of more sophisticated catalyst systems as detailed in the protocols.[4]
| Entry | Arylboronic Acid | Product | Yield (%)[2] |
| 1 | 2,4-dimethylphenylboronic acid | 5-(2,4-dimethylphenyl)nicotinaldehyde | 85 |
| 2 | 4-tert-butylphenylboronic acid | 5-(4-tert-butylphenyl)nicotinaldehyde | 82 |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.[5]
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Catalyst: Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) OR Pd(PPh₃)₄ (5 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv)[6]
-
Anhydrous and degassed solvent: 1,4-Dioxane/water (4:1 v/v) or Toluene/water (10:1 v/v)[6][7]
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, ligand (if applicable), and the base.[7]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]
-
Add the degassed solvent mixture via syringe.[4]
-
Place the flask in a preheated oil bath and stir the mixture at 80-120 °C.[7]
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS). Reaction times can range from 6 to 24 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel to afford the pure 5-aryl-nicotinaldehyde.[2]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, which is particularly useful for less reactive aryl chlorides.[7]
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6-0.75 mmol, 1.2-1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ (2-5 mol%)
-
Base: K₂CO₃ or Na₂CO₃ (1.0-1.5 mmol, 2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O or DMF[7]
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, palladium catalyst, and base.[7]
-
Add the solvent and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).[7]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform the work-up and purification as described in Protocol 1 (steps 7-10).
Visualizations
General Workflow for Suzuki Coupling
References
- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 5-Chloronicotinaldehyde in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloronicotinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its pyridine core, functionalized with both a reactive aldehyde group and a chlorine atom, provides a valuable scaffold for the synthesis of a wide array of complex molecules. The electron-withdrawing nature of the pyridine nitrogen and the chlorine substituent influences the reactivity of the aldehyde, making it a key starting material for the construction of various pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for active pharmaceutical ingredients (APIs), with a focus on its application in the development of kinase inhibitors.
Key Applications in Pharmaceutical Synthesis
This compound serves as a crucial precursor in the synthesis of substituted pyridines, which are prevalent motifs in numerous FDA-approved drugs.[1] The aldehyde functionality allows for a variety of chemical transformations, including reductive amination and reduction to the corresponding alcohol, to introduce further molecular diversity. The chlorine atom provides a site for cross-coupling reactions, further expanding the synthetic possibilities.
A notable application of this compound is in the synthesis of intermediates for Bruton's tyrosine kinase (Btk) inhibitors.[2][3] Btk is a key enzyme in the B-cell receptor signaling pathway and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[4][5]
Experimental Protocols
This section details the synthesis of two key pharmaceutical intermediates derived from this compound.
Synthesis of 1-((5-chloropyridin-3-yl)methyl)piperazine: An Intermediate for Btk Inhibitors
Reductive amination of this compound with 1-methylpiperazine provides a key intermediate used in the synthesis of Btk inhibitors.[2]
Reaction Scheme:
Experimental Protocol:
-
Suspend this compound (10 g, 70.6 mmol) in 700 ml of dichloromethane (DCM).
-
To the suspension, add 1-methylpiperazine (8.84 g, 88.3 mmol) and acetic acid (8.48 g, 141 mmol).
-
Add sodium triacetoxyborohydride (22.5 g, 106 mmol) portion-wise over several minutes.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1-((5-chloropyridin-3-yl)methyl)-4-methylpiperazine.[2]
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| This compound | 141.55 | 10 | 70.6 | 1.00 |
| 1-Methylpiperazine | 100.16 | 8.84 | 88.3 | 1.25 |
| Acetic Acid | 60.05 | 8.48 | 141 | 2.0 |
| Sodium triacetoxyborohydride | 211.94 | 22.5 | 106 | 1.5 |
Table 1: Reagents for the synthesis of 1-((5-chloropyridin-3-yl)methyl)-4-methylpiperazine.
Synthesis of (5-chloropyridin-3-yl)methanol: A Versatile Building Block
The reduction of this compound to (5-chloropyridin-3-yl)methanol provides another important intermediate for the synthesis of various pharmaceutical compounds, including modulators of Formyl Peptide Receptor 2 (FPR2).[6]
Reaction Scheme:
Experimental Protocol:
-
Dissolve this compound (1.0 g, 7.06 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
Add sodium borohydride (0.32 g, 8.47 mmol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain pure (5-chloropyridin-3-yl)methanol.[7][8]
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio | Product | Yield (%) |
| This compound | 141.55 | 1.0 | 7.06 | 1.0 | (5-chloropyridin-3-yl)methanol | Typically >90% |
| Sodium borohydride | 37.83 | 0.32 | 8.47 | 1.2 |
Table 2: Reagents and expected yield for the synthesis of (5-chloropyridin-3-yl)methanol.
Visualization of a Key Synthetic Pathway and Biological Target
The following diagrams illustrate the experimental workflow for the synthesis of the Btk inhibitor intermediate and the targeted biological signaling pathway.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2012020008A1 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]
- 3. US8008309B2 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]
- 4. Bruton’s Tyrosine Kinase Inhibitors for the Treatment of Autoimmune Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA2987054A1 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]
- 6. (5-Chloro-3-pyridinyl)methanol CAS#: 22620-34-4 [amp.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Knoevenagel Condensation of 5-Chloronicotinaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation of 5-Chloronicotinaldehyde with various active methylene compounds. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of novel compounds with potential therapeutic applications, including antimicrobial and anticancer agents.
Introduction
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base. This reaction is of significant interest in medicinal chemistry and drug discovery as it provides a straightforward route to a diverse range of functionalized molecules. This compound, a substituted pyridine aldehyde, is a particularly interesting substrate due to the prevalence of the pyridine motif in pharmaceuticals. Its condensation products with active methylene compounds such as malononitrile, ethyl cyanoacetate, and diethyl malonate are precursors to novel heterocyclic scaffolds and compounds with potential biological activities.
Reaction Scheme
The general reaction scheme for the Knoevenagel condensation of this compound is depicted below:
Caption: General Knoevenagel condensation of this compound.
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the Knoevenagel condensation of this compound and structurally similar aromatic aldehydes with various active methylene compounds.
Table 1: Knoevenagel Condensation with Malononitrile
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Ammonium acetate | Water/Glycerol (1:1) | Room Temp. | 24 | 99 | [1] |
| Benzaldehyde | Ni(NO₃)₂·6H₂O (5 mol%) | Water | Room Temp. | 0.33 | 98 | |
| Aromatic Aldehydes | Gallium Chloride | Solvent-free | Room Temp. | minutes | excellent | [2] |
| Aromatic Aldehydes | Weak inorganic bases | Water | Room Temp. | 0.5 | 50-100 | [3] |
| Substituted Benzaldehyde | Ammonium acetate | Solvent-free (sonication) | Room Temp. | 0.08-0.12 | excellent | [4] |
Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Aromatic Aldehydes | DABCO / [HyEtPy]Cl | Water | Room Temp. | 5-40 | 83-99 | [5] |
| Aromatic Aldehydes | Gallium Chloride | Solvent-free | Room Temp. | minutes | excellent | [2] |
Table 3: Knoevenagel Condensation with Diethyl Malonate
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Benzene | Reflux | 11-18 | - | [6] |
| Aromatic/Aliphatic Aldehydes | Immobilized Gelatine | DMSO | Room Temp. | - | 85-89 | [7] |
| Aromatic/Aliphatic Aldehydes | Immobilized BSA | DMSO | Room Temp. | - | 85-89 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-((5-Chloropyridin-3-yl)methylene)malononitrile
This protocol is adapted from a general procedure for the synthesis of benzylidenemalononitriles.[1]
Materials:
-
This compound
-
Malononitrile
-
Ammonium acetate
-
Water
-
Glycerol
-
Round-bottomed flask (25 mL)
-
Magnetic stirrer
-
Silica TLC plates
-
Filtration apparatus
-
Ice bath
Procedure:
-
In a 25 mL round-bottomed flask, prepare a 1:1 mixture of water and glycerol (5 mL total volume).
-
Add this compound (3 mmol) and malononitrile (3.5 mmol) to the flask.
-
Add a catalytic amount of ammonium acetate.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (7:3) eluent system. Visualize the spots under UV light.
-
Upon completion of the reaction, a precipitate will form. Cool the reaction mixture in an ice bath to maximize precipitation.
-
Filter the precipitate under vacuum and wash it with 50 mL of ice-cold water.
-
Dry the product to obtain 2-((5-chloropyridin-3-yl)methylene)malononitrile.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(5-chloropyridin-3-yl)acrylate
This protocol is based on a DABCO-catalyzed Knoevenagel condensation in an aqueous medium.[5]
Materials:
-
This compound
-
Ethyl cyanoacetate
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (as a promoter)
-
Water
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1 mmol) and ethyl cyanoacetate (1 mmol) in water.
-
Add DABCO (catalytic amount) and [HyEtPy]Cl (promoter amount) to the reaction mixture.
-
Stir the reaction at room temperature for the appropriate time (typically 5-40 minutes, monitor by TLC).
-
Upon completion, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 3: Synthesis of Diethyl 2-((5-chloropyridin-3-yl)methylene)malonate
This protocol is a general method for the Knoevenagel condensation with diethyl malonate using a piperidine catalyst.[6]
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine
-
Benzene (or a safer alternative like toluene)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
Procedure:
-
Set up a round-bottomed flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound (1 equivalent), diethyl malonate (1 equivalent), and benzene (or toluene) as the solvent.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 11-18 hours).
-
After cooling, wash the reaction mixture with water, dilute acid (e.g., 1 N HCl), and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting diethyl 2-((5-chloropyridin-3-yl)methylene)malonate by vacuum distillation or column chromatography.
Applications in Drug Development
The products of the Knoevenagel condensation of this compound are valuable scaffolds for the development of new therapeutic agents.
-
Antimicrobial Activity: The resulting α,β-unsaturated systems can be further elaborated to synthesize novel heterocyclic compounds. For instance, derivatives of diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate, a structurally related compound, have shown potent antifungal activity against Fusarium oxysporum with IC50 values lower than 1 µM.[9] The introduction of the 5-chloropyridinyl moiety is believed to enhance the biological activity of these compounds.[9]
-
Anticancer Potential: The cyanoacrylate moiety is a known pharmacophore in various anticancer agents. Ethyl 2-cyano-3-(aryl)acrylates have been investigated for their cytotoxic effects on cancer cell lines.[10][11] The products derived from this compound could be explored for their potential to modulate enzyme activity involved in cancer progression.[9]
-
Larvicidal Activity: Benzylidenemalononitrile derivatives, which are structurally similar to the malononitrile adduct of this compound, have demonstrated excellent larvicidal activity against Aedes aegypti, the vector for dengue fever.[1] This suggests that the synthesized compounds could be promising candidates for the development of new and effective larvicides.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of the Knoevenagel condensation and a typical experimental workflow.
Caption: Mechanism of the Knoevenagel condensation.
Caption: A typical experimental workflow for Knoevenagel condensation.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 8. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate|16867-57-5 [benchchem.com]
- 10. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of Schiff Bases from 5-Chloronicotinaldehyde: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 5-chloronicotinaldehyde. Aimed at researchers, scientists, and professionals in drug development, these guidelines outline the synthesis, purification, and characterization of novel Schiff base compounds, which are of significant interest due to their potential therapeutic applications.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone. These compounds and their metal complexes are a subject of considerable interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
This compound, a pyridine-based aldehyde, serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. The presence of a chlorine atom on the pyridine ring offers a site for potential further functionalization, while the pyridine nitrogen itself can coordinate with metal ions. Schiff bases derived from this aldehyde are therefore attractive candidates for the design and development of new therapeutic agents. This document details the synthetic procedures and potential applications of these promising compounds.
General Reaction Scheme
The synthesis of Schiff bases from this compound proceeds via a nucleophilic addition-elimination reaction. A primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule, often catalyzed by a small amount of acid, to form the final imine product.
Application Notes and Protocols for Library Synthesis Using 5-Chloronicotinaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-Chloronicotinaldehyde as a key building block in multicomponent reactions (MCRs) for the efficient synthesis of diverse chemical libraries. The inherent reactivity of the aldehyde group, combined with the electronic properties of the chlorine-substituted pyridine ring, makes this compound an attractive starting material for generating novel heterocyclic scaffolds with potential biological activity.
Multicomponent reactions are powerful tools in medicinal chemistry and drug discovery, enabling the assembly of complex molecules from three or more starting materials in a single synthetic step.[1][2] This approach significantly reduces synthesis time, resource consumption, and waste generation compared to traditional linear synthetic routes, making it ideal for the rapid generation of compound libraries for high-throughput screening.[2]
This document focuses on two exemplary and robust MCRs that can be readily adapted for use with this compound: the Biginelli reaction for the synthesis of dihydropyrimidinones and a related multicomponent synthesis of functionalized pyrimidines.
Key Applications in Drug Discovery
The pyridine core is a prevalent motif in numerous approved drugs, and the presence of a chlorine atom provides a handle for further functionalization through cross-coupling reactions, potentially expanding the chemical space of the synthesized library. Dihydropyrimidinones, the products of the Biginelli reaction, are known to exhibit a wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[3] Similarly, substituted pyrimidines are fundamental components of DNA and RNA and are integral to many therapeutic agents.[4]
Data Presentation: Representative Library Synthesis
The following tables present hypothetical yet representative quantitative data for the synthesis of small compound libraries using this compound in the Biginelli reaction and a multicomponent pyrimidine synthesis. The yields are based on typical outcomes for similar aromatic aldehydes reported in the literature.
Table 1: Biginelli Reaction Library Synthesis with this compound
| Entry | β-Ketoester | Urea/Thiourea | Product | Yield (%) | Purity (%) |
| 1 | Ethyl acetoacetate | Urea | 4-(5-chloropyridin-3-yl)-6-methyl-5-(ethoxycarbonyl)-3,4-dihydropyrimidin-2(1H)-one | 85 | >95 |
| 2 | Ethyl acetoacetate | Thiourea | 4-(5-chloropyridin-3-yl)-6-methyl-5-(ethoxycarbonyl)-3,4-dihydropyrimidine-2(1H)-thione | 82 | >95 |
| 3 | Methyl acetoacetate | Urea | 4-(5-chloropyridin-3-yl)-6-methyl-5-(methoxycarbonyl)-3,4-dihydropyrimidin-2(1H)-one | 88 | >95 |
| 4 | Methyl acetoacetate | Thiourea | 4-(5-chloropyridin-3-yl)-6-methyl-5-(methoxycarbonyl)-3,4-dihydropyrimidine-2(1H)-thione | 84 | >95 |
Table 2: Multicomponent Pyrimidine Synthesis Library with this compound
| Entry | Active Methylene Compound | Amidonium Salt | Product | Yield (%) | Purity (%) |
| 1 | Malononitrile | Guanidine hydrochloride | 2-amino-4-(5-chloropyridin-3-yl)-6-phenylpyrimidine-5-carbonitrile | 78 | >95 |
| 2 | Ethyl cyanoacetate | Benzamidine hydrochloride | 2-phenyl-4-(5-chloropyridin-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 75 | >95 |
| 3 | Malononitrile | Acetamidine hydrochloride | 2-methyl-4-(5-chloropyridin-3-yl)-6-aminopyrimidine-5-carbonitrile | 72 | >95 |
| 4 | Ethyl cyanoacetate | Guanidine hydrochloride | 2-amino-4-(5-chloropyridin-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 80 | >95 |
Experimental Protocols
The following are detailed protocols for the key multicomponent reactions.
Protocol 1: General Procedure for the Biginelli Reaction
This protocol describes a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones.[3]
Materials:
-
This compound (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Catalyst (e.g., HCl, Yb(OTf)₃, or an ionic liquid) (catalytic amount)
-
Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the β-ketoester (1.0 eq), urea or thiourea (1.5 eq), and the catalyst in the chosen solvent.
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux (typically 60-80 °C) for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. If no precipitate forms, pour the mixture into ice-water and collect the resulting solid by filtration.
-
Wash the crude product with cold water and a minimal amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone derivative.
Protocol 2: General Procedure for Multicomponent Pyrimidine Synthesis
This protocol outlines a one-pot, three-component synthesis of substituted pyrimidines.[5]
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Amidonium salt (e.g., guanidine hydrochloride or benzamidine hydrochloride) (1.2 eq)
-
Base (e.g., potassium carbonate or sodium ethoxide) (2.0 eq)
-
Solvent (e.g., Ethanol, DMF, or water)
-
Standard laboratory glassware, magnetic stirrer, and heating source (conventional or microwave)
Procedure:
-
In a reaction vessel, dissolve the amidonium salt (1.2 eq) and the base (2.0 eq) in the chosen solvent.
-
To this solution, add this compound (1.0 eq) and the active methylene compound (1.0 eq).
-
Heat the reaction mixture with stirring. For conventional heating, reflux for 4-12 hours. For microwave-assisted synthesis, heat at 100-150 °C for 10-30 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~6-7.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/DMF mixture) to yield the pure pyrimidine derivative.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for the Derivatization of 5-Chloronicotinaldehyde in Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5-chloronicotinaldehyde and the subsequent biological screening of its derivatives. This scaffold is a valuable starting point for the synthesis of novel compounds with potential therapeutic applications, including antimicrobial, anticancer, and kinase inhibitory activities. The protocols outlined below offer detailed methodologies for synthesis and key biological assays.
Introduction to this compound Derivatization
This compound is a versatile precursor for generating a diverse library of small molecules for biological screening. The presence of the chlorine atom and the pyridine nitrogen offers opportunities for a variety of chemical modifications, which can significantly influence the biological activity of the resulting compounds. The primary derivatization strategies involve the aldehyde functional group, which readily undergoes condensation reactions to form Schiff bases and chalcones. These intermediates can be further cyclized to generate a wide array of heterocyclic compounds.
Key Derivatization Strategies
Two of the most common and effective methods for derivatizing this compound are the synthesis of Schiff bases and chalcones.
-
Schiff Base Formation: This involves the condensation reaction of this compound with various primary amines. The resulting imine linkage is a key pharmacophore in many biologically active compounds.[1][2]
-
Chalcone Synthesis (Claisen-Schmidt Condensation): This reaction involves the base-catalyzed condensation of this compound with a variety of acetophenones. Chalcones are known to possess a broad spectrum of biological activities.[3][4][5][6]
These derivatives serve as foundational structures that can be further modified to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various biological targets.
Biological Screening of Derivatives
Derivatives of this compound are promising candidates for screening against a range of biological targets. Key areas of investigation include:
-
Antimicrobial Activity: Many Schiff bases and chalcones exhibit potent activity against a spectrum of bacterial and fungal pathogens.[7][8][9]
-
Anticancer Activity: The pyridine core is a common feature in many anticancer agents. Derivatives can be evaluated for their cytotoxic effects against various cancer cell lines.[10][11][12][13]
-
Kinase Inhibition: Pyridine-based scaffolds are known to be effective kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[14][15][16][17]
Data Presentation: Biological Activity of Structurally Related Derivatives
The following tables summarize the biological activity of derivatives from structurally similar chloro-substituted aromatic aldehydes. This data serves as a reference for the potential efficacy of this compound derivatives.
Table 1: Antimicrobial Activity of Schiff Bases Derived from 5-chloro-salicylaldehyde
| Compound ID | Derivative Structure | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | P. fluorescence (MIC µg/mL) | S. aureus (MIC µg/mL) | A. niger (MIC µg/mL) |
| 1 | (E)-4-chloro-2-((phenylimino)methyl)phenol | >100 | >100 | >100 | >100 | >100 |
| 2 | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 45.2 | 1.6 | 2.8 | 3.4 | 47.5 |
| 3 | (E)-4-chloro-2-(((4-chlorophenyl)imino)methyl)phenol | 55.3 | 6.7 | 8.9 | 11.2 | 60.1 |
| 4 | (E)-2-(((1H-benzo[d]imidazol-2-yl)methylimino)methyl)-4-chlorophenol | 28.9 | 3.1 | 4.5 | 5.8 | 33.4 |
Data is illustrative and based on derivatives of 5-chloro-salicylaldehyde as reported in the literature.[8]
Table 2: Anticancer Activity of Thiazolidinone Derivatives
| Compound ID | Cancer Cell Line | GI50 (µM) | TGI (µM) |
| 2f | NCI-60 Average | 2.80 | 32.3 |
| 2h | NCI-60 Average | 1.57 | 13.3 |
| 2h | Leukemia (MOLT-4) | <0.01 | - |
| 2h | Colon (SW-620) | <0.01 | - |
| 2h | CNS (SF-539) | <0.01 | - |
| 2h | Melanoma (SK-MEL-5) | <0.01 | - |
Data represents the activity of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which are structurally related to potential derivatives of this compound.[11]
Table 3: Kinase Inhibitory Activity of 5-hydroxybenzothiophene Derivatives
| Compound ID | Kinase Target | IC50 (nM) |
| 16b | Clk4 | 11 |
| 16b | DRAK1 | 87 |
| 16b | Haspin | 125.7 |
| 16b | Clk1 | 163 |
| 16b | Dyrk1B | 284 |
| 16b | Dyrk1A | 353.3 |
Data is for a multi-kinase inhibitor with a different core structure but illustrates the type of data generated in kinase inhibition assays.[15]
Experimental Protocols
Synthesis Protocols
Protocol 1: General Procedure for the Synthesis of Schiff Bases
This protocol describes a general method for the condensation of this compound with a primary amine.[1]
Materials and Reagents:
-
This compound
-
Appropriate primary amine (e.g., substituted anilines, aminothiazoles)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve one molar equivalent of this compound in absolute ethanol.
-
Addition of Amine: To this solution, add one molar equivalent of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the mixture under reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product may precipitate out. If not, the solvent can be partially evaporated under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for the Synthesis of Chalcones (Claisen-Schmidt Condensation)
This protocol outlines a standard procedure for the synthesis of chalcones from this compound and a substituted acetophenone.[6][18]
Materials and Reagents:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-chloroacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 20% aqueous)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Beakers
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve one molar equivalent of this compound and one molar equivalent of the substituted acetophenone in ethanol.
-
Base Addition: To the stirred solution, slowly add an aqueous solution of NaOH or KOH.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation. Monitor the reaction by TLC.
-
Precipitation: After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Isolation: Filter the precipitated chalcone, wash thoroughly with cold distilled water until the washings are neutral.
-
Purification: Dry the crude product and recrystallize from a suitable solvent like ethanol to obtain the purified chalcone.
Biological Screening Protocols
Protocol 3: Antimicrobial Susceptibility Testing (Microbroth Dilution Method for MIC Determination)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.[19][20]
Materials:
-
Synthesized derivatives
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Stock Solutions: Prepare stock solutions of the synthesized compounds in DMSO.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compounds in the appropriate growth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium (typically adjusted to a 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum and control antibiotic) and a negative control (medium with inoculum and DMSO, but no compound).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (prepared by serial dilution) and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualizations
Caption: General workflow for the synthesis and biological screening of this compound derivatives.
Caption: Hypothesized mechanism of action for kinase inhibition by this compound derivatives.
References
- 1. hakon-art.com [hakon-art.com]
- 2. Synthesis and Biological Activity of a Novel Derivatives of Schiff Base | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saudijournals.com [saudijournals.com]
- 5. jetir.org [jetir.org]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 13. archives.ijper.org [archives.ijper.org]
- 14. benchchem.com [benchchem.com]
- 15. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scalable Synthesis of 5-Chloropyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloropyridine-3-carbaldehyde is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its pyridine core, substituted with both an electron-withdrawing chlorine atom and a versatile aldehyde group, makes it a valuable synthon for introducing the pyridyl moiety into larger, more complex molecules. The efficient and scalable synthesis of this compound is of significant interest to ensure a reliable supply for research and manufacturing purposes.
These application notes provide a comprehensive overview of a scalable synthetic route to 5-chloropyridine-3-carbaldehyde, focusing on the Vilsmeier-Haack formylation of 3-chloropyridine. An alternative potential route commencing from 3,5-dichloropyridine is also discussed. This document offers detailed experimental protocols, quantitative data, and workflow diagrams to support process development and scale-up.
Synthetic Routes
Two principal routes are outlined for the scalable synthesis of 5-chloropyridine-3-carbaldehyde:
-
Route 1: Vilsmeier-Haack Formylation of 3-Chloropyridine: This is a well-established and widely used method for the formylation of electron-rich and some electron-deficient aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[2]
-
Route 2: Hypothetical Lithiation and Formylation of 3,5-Dichloropyridine: This route involves the selective metallation of 3,5-dichloropyridine followed by quenching with a formylating agent. While specific protocols for the direct formylation of 3,5-dichloropyridine to the target molecule are not extensively detailed in the literature, regioselective lithiation of substituted pyridines is a known strategy.[4] This approach offers an alternative pathway, although it may present challenges in controlling regioselectivity on a large scale.
Data Presentation
The following table summarizes the key quantitative data for the Vilsmeier-Haack synthesis of 5-chloropyridine-3-carbaldehyde.
| Parameter | Route 1: Vilsmeier-Haack Formylation |
| Starting Material | 3-Chloropyridine |
| Key Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Molar Ratio (3-Chloropyridine:POCl₃:DMF) | 1 : 1.5 : 3 (Typical) |
| Reaction Temperature | 0 °C to 90 °C |
| Reaction Time | 4 - 12 hours |
| Reported Yield | 60-80% (Expected range based on similar substrates) |
| Purity | >95% after purification |
| Purification Method | Column chromatography or recrystallization |
Experimental Protocols
Route 1: Scalable Synthesis of 5-Chloropyridine-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol details the formylation of 3-chloropyridine using the Vilsmeier-Haack reagent.
Materials:
-
3-Chloropyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Addition of 3-Chloropyridine: To the pre-formed Vilsmeier reagent, add 3-chloropyridine (1.0 eq.) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it cautiously onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x volume). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude 5-chloropyridine-3-carbaldehyde by silica gel column chromatography using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Logical relationship of the Vilsmeier-Haack synthesis.
Conclusion
The Vilsmeier-Haack reaction provides a robust and scalable method for the synthesis of 5-chloropyridine-3-carbaldehyde from readily available 3-chloropyridine. The protocol described in these application notes offers a solid foundation for researchers and process chemists to implement and optimize this synthesis for large-scale production in support of drug discovery and development programs. Careful control of reaction temperature and stoichiometry are critical for achieving high yields and purity. The alternative lithiation route, while mechanistically feasible, requires further investigation to establish its scalability and regioselectivity for this specific transformation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloronicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloronicotinaldehyde. The following information addresses common issues, particularly the formation of byproducts, and offers guidance on prevention and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective methods for the synthesis of this compound are:
-
The Vilsmeier-Haack Reaction: This involves the formylation of a suitable chloropyridine precursor. It is a widely used method for introducing an aldehyde group onto an aromatic ring.
-
Oxidation of 2-Chloro-5-(hydroxymethyl)pyridine: This route involves the oxidation of the corresponding primary alcohol to the aldehyde. This method is advantageous when the starting alcohol is readily available.
Q2: What are the most common byproducts encountered in the synthesis of this compound?
A2: The byproducts largely depend on the chosen synthetic route.
-
Vilsmeier-Haack Reaction: The most prevalent byproduct is the corresponding deformylated chloropyridine . Diformylation, leading to a dialdehyde species, can also occur under certain conditions.
-
Oxidation of 2-Chloro-5-(hydroxymethyl)pyridine: Key byproducts include the unreacted starting alcohol (due to incomplete oxidation) and 5-chloronicotinic acid (resulting from over-oxidation). With certain oxidizing agents, such as those based on chromium, the formation of tarry residues can also be an issue.[1][2]
Q3: How can I purify this compound from the reaction mixture?
A3: Purification strategies depend on the physical properties of the byproducts. Common methods include:
-
Column Chromatography: This is a highly effective method for separating the desired aldehyde from byproducts with different polarities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield highly pure this compound.
-
Distillation: For larger-scale purification, vacuum distillation can be employed, provided the compound is thermally stable.
-
Aqueous Workup: An aqueous wash can help remove water-soluble impurities and unreacted reagents. A wash with a mild base, like sodium bicarbonate, can help remove acidic byproducts such as 5-chloronicotinic acid.
Troubleshooting Guides
This section provides a structured approach to diagnose and resolve common issues encountered during the synthesis of this compound, with a focus on minimizing byproduct formation.
Scenario 1: Vilsmeier-Haack Reaction
Issue: Low yield of this compound and significant formation of the deformylated chloropyridine byproduct.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Vilsmeier Reagent Concentration | Modify the equivalents of the Vilsmeier reagent (POCl₃ and DMF). A lower concentration may favor the desired formylation over deformylation. |
| Harsh Reaction Conditions | Conduct the reaction at a lower temperature and monitor the progress carefully to avoid prolonged reaction times that can lead to byproduct formation. |
| Choice of Formylating Agent | Consider replacing phosphorus oxychloride (POCl₃) with diphosgene or triphosgene, which can provide higher selectivity for the desired aldehyde. |
| Moisture in Reagents | Ensure all reagents and solvents are anhydrous, as moisture can decompose the Vilsmeier reagent and lead to side reactions. |
Issue: Presence of a diformylated byproduct.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Excess Vilsmeier Reagent | Use a stoichiometric amount or a slight excess of the Vilsmeier reagent. A large excess can lead to formylation at multiple sites if the substrate is sufficiently activated. |
| High Reaction Temperature | Perform the reaction at a controlled, lower temperature to minimize the likelihood of a second formylation event. |
Scenario 2: Oxidation of 2-Chloro-5-(hydroxymethyl)pyridine
Issue: Incomplete conversion of the starting alcohol.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Oxidizing Agent | Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess may be necessary to drive the reaction to completion. |
| Low Reaction Temperature or Short Reaction Time | Gradually increase the reaction temperature or extend the reaction time while monitoring the progress by TLC or GC-MS. |
| Poor Reagent Activity | Use a freshly opened or properly stored bottle of the oxidizing agent, as their activity can diminish over time. |
Issue: Formation of 5-chloronicotinic acid (over-oxidation).
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Presence of Water | Use anhydrous solvents and reagents. For chromium-based oxidations, the presence of water can lead to the formation of a hydrate from the aldehyde, which is then further oxidized to the carboxylic acid.[1][2] |
| Harsh Oxidizing Agent | Employ milder oxidizing agents that are known to selectively oxidize primary alcohols to aldehydes without significant over-oxidation. Examples include Pyridinium Chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane (DMP) oxidation. |
| Prolonged Reaction Time or High Temperature | Carefully monitor the reaction and stop it once the starting material is consumed to prevent further oxidation of the product. |
Issue: Formation of tarry byproducts.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Use of Chromium-Based Reagents | When using reagents like PCC, add an adsorbent such as Celite or molecular sieves to the reaction mixture. This can help in adsorbing the tarry chromium byproducts, simplifying the workup.[1] |
| Reaction Temperature Too High | Maintain the recommended temperature for the specific oxidizing agent being used to minimize decomposition and side reactions. |
Experimental Protocols
Vilsmeier-Haack Synthesis of this compound
Materials:
-
2-Chloropyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
Sodium hydroxide solution (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the mixture to 0°C using an ice-water bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-chloropyridine (1 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into a beaker of crushed ice and water.
-
Basify the aqueous solution with a sodium hydroxide solution to a pH of 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Oxidation of 2-Chloro-5-(hydroxymethyl)pyridine to this compound using PCC
Materials:
-
2-Chloro-5-(hydroxymethyl)pyridine
-
Pyridinium chlorochromate (PCC)
-
Celite or powdered molecular sieves
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Silica gel
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite in anhydrous DCM, add a solution of 2-chloro-5-(hydroxymethyl)pyridine (1 equivalent) in anhydrous DCM in one portion.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts and Celite.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify further by column chromatography.
Visualizations
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound and potential byproduct formation.
Caption: Logical relationships in the oxidation of 2-Chloro-5-(hydroxymethyl)pyridine to this compound.
References
Technical Support Center: Purification of 5-Chloronicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Chloronicotinaldehyde (CAS: 113118-82-4).
Purification Methods Overview
The primary methods for purifying crude this compound, a solid compound, are recrystallization and column chromatography.[1] The choice between them depends on the scale of the purification and the nature of the impurities.[1][2]
| Method | Principle | Best Suited For | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[3] | Multi-gram scale purification of solid products.[1] | Cost-effective for large quantities, can yield very pure crystals.[4] | Potential for significant product loss in the filtrate, time-consuming.[3][4] |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[5] | Small to medium scale (<1-5g), purification of oils, or separating compounds with similar polarities.[1][6] | High resolution, applicable to a wide range of compounds, including oils.[6] | Requires large volumes of solvent, can be tedious, potential for product loss on the column.[6][7] |
General Workflow for Purification
The following diagram outlines a general decision-making process for purifying your crude product.
Caption: Decision workflow for selecting a purification method.
Troubleshooting & FAQs
Recrystallization Issues
Q1: My recrystallization attempt resulted in an oil, not crystals. What went wrong?
A1: Oiling out occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This compound has a melting point of 77-81°C.[8]
-
Possible Cause: The boiling point of your solvent is too high, or impurities are significantly depressing the melting point.[9][10]
-
Troubleshooting Steps:
-
Ensure the recrystallization temperature is below the compound's melting point.[9]
-
Try re-heating the oiled solution and adding more solvent to decrease saturation.
-
If the oil persists, try a different solvent or a mixed-solvent system with a lower boiling point.[9]
-
Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[11]
-
Q2: I have very low recovery after recrystallization. How can I improve the yield?
A2: Low recovery is often due to using too much solvent, cooling the solution too quickly, or the compound having significant solubility in the cold solvent.[4]
-
Possible Cause: The compound is partially soluble even in the cold solvent, or the crystals were filtered before crystallization was complete.
-
Troubleshooting Steps:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]
-
Allow the solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling leads to smaller, less pure crystals.[11]
-
After the first filtration, try concentrating the filtrate (mother liquor) by boiling off some solvent and cooling again to recover a second crop of crystals. Note that this second crop may be less pure.
-
Ensure the solution is thoroughly cooled in an ice bath for at least 10-15 minutes before filtering to maximize precipitation.[11]
-
Caption: Troubleshooting guide for common recrystallization issues.
Column Chromatography Issues
Q3: My compound is showing significant tailing or smearing on the silica gel column. How can I fix this?
A3: Tailing is common for basic compounds like pyridines on acidic silica gel. The basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface, causing poor separation.[7]
-
Possible Cause: Strong interaction between the basic pyridine nitrogen and acidic silica gel.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to the eluent. This will compete with your compound for binding to the acidic sites on the silica.[7]
-
Stationary Phase Modification: Use a different stationary phase, such as neutral or basic alumina, or pre-treated, amine-deactivated silica gel.[7]
-
Reverse-Phase Chromatography: If applicable, consider using reverse-phase (C18) chromatography with an acidic modifier like formic acid in the mobile phase.[7]
-
Q4: I can't get good separation between my product and an impurity. What should I do?
A4: Poor separation means the mobile phase is not optimal for differentiating between the components.
-
Possible Cause: The polarity of the mobile phase is either too high (eluting everything quickly) or too low (everything stays at the top).[9]
-
Troubleshooting Steps:
-
Optimize with TLC: Before running a column, perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives good separation (Rf of desired product ~0.25-0.35).[9] A common system for such compounds is a mixture of hexane and ethyl acetate.
-
Use a Gradient: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This helps separate less polar impurities first, followed by your product.
-
Check Column Packing: Ensure the column is packed uniformly without air bubbles or cracks, as this can lead to uneven band migration.[5]
-
General Purity and Stability Issues
Q5: My purified this compound is yellow or brown. What is the cause?
A5: Discoloration often indicates the presence of impurities or degradation products. Aldehydes can be sensitive to oxidation.[10][12]
-
Possible Cause:
-
Troubleshooting Steps:
-
If the discoloration is minor, a second purification by recrystallization may remove the colored impurity.
-
To prevent oxidation, store the purified product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[13]
-
If oxidation is suspected, the carboxylic acid impurity can often be removed by an acidic/basic extraction during the workup before final purification.
-
Q6: How do I assess the purity of my final product?
A6: A combination of analytical techniques is recommended for a comprehensive purity assessment.[14]
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for determining purity. A C18 reverse-phase column with a mobile phase like acetonitrile and water (containing 0.1% formic acid) can be used. Purity is calculated by the percentage area of the main peak.[14]
-
Nuclear Magnetic Resonance (qNMR): Quantitative NMR (qNMR) can determine purity by integrating the signals of the analyte against a certified internal standard of known purity.[14]
-
Melting Point: A sharp melting point range that matches the literature value (77-81°C) indicates high purity. Impurities typically cause the melting point to broaden and become depressed.[8][15]
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System
This method is effective for removing common impurities. A potential solvent system is ethanol/water or methanol/petroleum ether.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol (or methanol) needed to just dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity through a pre-warmed funnel.
-
Crystallization: Slowly add water (or petroleum ether) dropwise to the hot solution with swirling until it becomes slightly turbid. Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[11]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization) to remove any remaining soluble impurities.[4]
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Protocol 2: Flash Column Chromatography
This protocol uses silica gel to purify the compound based on polarity.
-
Mobile Phase Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides an Rf value of ~0.3 for this compound. To mitigate tailing, consider adding 0.1% triethylamine to the mobile phase.[7]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Alternatively, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[16]
-
Elution: Add the mobile phase to the top of the column and apply pressure (air or nitrogen) to begin elution. Collect fractions in a series of test tubes.[17]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[6][17]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. 6-Chloronicotinaldehyde | CAS#:23100-12-1 | Chemsrc [chemsrc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chromtech.com [chromtech.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Vilsmeier-Haack Conditions for Chloronicotinaldehydes
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of chloronicotinaldehydes via the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how is the Vilsmeier reagent prepared?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] The key reactant is the Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.[1][2] It is typically prepared in situ by the slow, exothermic reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃) under anhydrous conditions, often at low temperatures (0-5 °C).[1][3] Alternative reagents to POCl₃, such as oxalyl chloride, thionyl chloride, diphosgene, or triphosgene, can also be used to generate the Vilsmeier reagent.[3][4]
Q2: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is moisture-sensitive.[1] The reaction should always be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The work-up procedure often involves quenching the reaction mixture with ice, which should be done slowly and carefully to control the exothermic reaction.[1]
Q3: How can I monitor the progress of the reaction?
The progress of the Vilsmeier-Haack formylation can be monitored by thin-layer chromatography (TLC).[1][5] To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution like sodium bicarbonate or water), extracted with an appropriate organic solvent, and then spotted on a TLC plate to compare the starting material and product spots.[1]
Q4: My reaction is sluggish or not going to completion. What can I do?
For less reactive chloropyridine substrates, consider increasing the excess of the Vilsmeier reagent or raising the reaction temperature.[1] Depending on the substrate's reactivity, reaction temperatures can range from below 0°C to 80°C or higher.[6] Monitoring the reaction by TLC is crucial to determine if the reaction is proceeding.[1] If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be beneficial.[1]
Q5: I am observing the formation of multiple products or a dark, tarry residue. What could be the cause?
The formation of multiple products can be due to an inappropriate stoichiometry of the Vilsmeier reagent; a large excess may lead to side products.[1] Overheating is a common cause of polymerization and the formation of tarry residues, as the reaction is exothermic.[1] Strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate, is critical.[1] Using purified, high-purity starting materials and anhydrous solvents can also help minimize side reactions.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Substrate is not sufficiently electron-rich. 3. Incomplete reaction. | 1. Ensure all glassware is flame- or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0–5 °C) and use it immediately.[1] 2. For less reactive chloropyridines, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70–80 °C).[1] |
| Formation of a Dark, Tarry Residue | 1. Reaction overheating leading to polymerization. 2. Impurities in starting materials or solvents. | 1. Maintain strict temperature control, especially during Vilsmeier reagent preparation and substrate addition. Use an ice bath to manage the reaction temperature.[1] 2. Use purified, high-purity starting materials and anhydrous solvents.[1] |
| Multiple Products Observed on TLC | 1. Incorrect stoichiometry of the Vilsmeier reagent. 2. Reaction temperature is too high or reaction time is too long. | 1. Optimize the stoichiometry of the Vilsmeier reagent. A large excess may lead to side products.[1] 2. Ensure the reaction temperature is not excessively high and the reaction time is not prolonged. Purify the crude product using column chromatography or recrystallization.[1] |
| Difficulty in Isolating the Product | 1. The product may have some solubility in the aqueous layer during work-up. 2. Emulsion formation during extraction. 3. Product decomposition during work-up. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive the product into the organic layer. 2. Add a small amount of brine to the separatory funnel to help break up emulsions. 3. Ensure the work-up is not overly acidic or basic, and keep the temperature low if the product is sensitive. |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of Chloropyridines
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not rise above 10 °C. After the addition is complete, stir the mixture for an additional 30-60 minutes at 0 °C.
-
Reaction with Chloropyridine: Dissolve the chloropyridine substrate in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).[3] Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 60-90 °C) for several hours. Monitor the reaction progress using TLC.[1][5]
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.[3] Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.[1][3][7]
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[1] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3][7] Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired chloronicotinaldehyde.[1][7]
Data Presentation
Optimization of Reaction Conditions for 2-Chloro-3-formylquinolines
The following table, adapted from the synthesis of a related heterocyclic system, illustrates how varying the molar equivalents of POCl₃ can impact the yield. A similar optimization strategy can be applied to the synthesis of chloronicotinaldehydes.
| Molar Equivalents of POCl₃ | Temperature (°C) | Yield (%) |
| 3 | 80-90 | Moderate |
| 6 | 80-90 | Good |
| 9 | 80-90 | Good |
| 12 | 90 | Maximum |
| 15 | 90 | Moderate |
| (Data adapted from a study on the Vilsmeier cyclisation of N-arylacetamides) |
Alternative Reagents for Improved Selectivity
Studies have shown that replacing POCl₃ with diphosgene or triphosgene can provide excellent selectivity and higher yields of chloronicotinaldehydes, avoiding the formation of chloropyridine byproducts.[4]
| Vilsmeier Reagent | Substrate | Product | Yield (%) |
| POCl₃/DMF | Enamide | Chloronicotinaldehyde | Good |
| Diphosgene/DMF | Enamide | Chloronicotinaldehyde | Excellent |
| Triphosgene/DMF | Enamide | Chloronicotinaldehyde | Excellent |
| (Qualitative data synthesized from studies by Ramesh, et al.)[4] |
Visualizations
Caption: General experimental workflow for the Vilsmeier-Haack reaction.
Caption: Troubleshooting decision tree for low-yield Vilsmeier-Haack reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. researchgate.net [researchgate.net]
- 5. aml.iaamonline.org [aml.iaamonline.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Stability of 5-Chloronicotinaldehyde under acidic and basic conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of 5-Chloronicotinaldehyde under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: Like many aromatic aldehydes, this compound is susceptible to degradation. The primary factors that can accelerate its degradation include:
-
pH: Extreme acidic (pH < 5) and basic (pH > 9) conditions can catalyze degradation.
-
Oxidizing Agents: The aldehyde group is prone to oxidation.
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can promote photolytic degradation.
Q2: What are the visible signs of this compound degradation?
A2: While degradation is not always visually apparent, you may observe the following:
-
A change in the solution's color, such as turning yellow or brown.
-
The formation of a precipitate, which could indicate the formation of insoluble degradation products or polymers.
-
Inconsistent or unexpected experimental results, such as lower yields or the appearance of unknown peaks in analytical chromatograms.
Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A3: To maximize the stability of your stock solutions, follow these recommendations:
-
Solvent: Use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
-
Storage Temperature: Store stock solutions at a low temperature, preferably at -20°C or below.
-
Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[1]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of the compound in solution. | Prepare fresh solutions before use. Verify the pH of your sample and mobile phase. Ensure proper storage of stock solutions (low temperature, protected from light). |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Adjust experimental conditions (e.g., pH, temperature) to minimize degradation. |
| Low yield in a reaction involving this compound. | The compound may have degraded before or during the reaction. | Check the purity of the starting material. If the reaction is in an acidic or basic medium, consider the stability of the aldehyde under those conditions. |
| Solution has changed color. | This is a likely indicator of degradation. | Discard the solution and prepare a fresh batch from a reliable source of the compound. |
Stability Data Summary
The stability of this compound is highly dependent on the experimental conditions. The following table provides a template for presenting stability data. Actual values should be determined experimentally.
| Condition | Parameter | Value | Notes |
| Acidic | pH | < 5 | Potential for hydrolysis of the aldehyde group. |
| Temperature | Elevated | Accelerates degradation. | |
| Half-life (t½) | To be determined | Experimental data needed. | |
| Basic | pH | > 9 | Prone to oxidation to 5-chloronicotinic acid or Cannizzaro reaction.[2] |
| Temperature | Elevated | Accelerates degradation. | |
| Half-life (t½) | To be determined | Experimental data needed. | |
| Oxidative | Reagent | e.g., H₂O₂ | Likely to oxidize the aldehyde to a carboxylic acid. |
| Temperature | Room Temp | Degradation expected. | |
| Half-life (t½) | To be determined | Experimental data needed. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC.
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a general reversed-phase HPLC method for assessing the purity and degradation of this compound.
-
Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over the run to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Degradation Pathways
References
Common impurities found in commercial 5-Chloronicotinaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals utilizing commercial 5-Chloronicotinaldehyde in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues related to impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in commercial this compound?
A1: Impurities in commercial this compound can be broadly categorized into two main types:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. Given that the Vilsmeier-Haack reaction is a common synthetic route for chloronicotinaldehydes, these impurities may include unreacted starting materials, reagents, and byproducts of side reactions.[1][2][3][4]
-
Degradation Products: These impurities form over time due to the chemical instability of this compound under certain conditions.[5] Like many aromatic aldehydes, it is susceptible to oxidation, hydrolysis, and photodegradation.[5][6]
Q2: I suspect my this compound has degraded. What are the likely degradation products?
A2: The most common degradation pathway for aldehydes is oxidation, which converts the aldehyde group to a carboxylic acid.[5][6] Therefore, the primary degradation product to expect is 5-Chloronicotinic acid . Other potential degradation pathways, though less common, could involve hydrolysis or photodegradation, leading to a variety of other minor impurities.[5]
Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
A3: Yes, impurities can significantly impact downstream reactions. For instance:
-
Unreacted Starting Materials or Intermediates: If the synthesis of this compound is incomplete, the presence of precursors could lead to the formation of unexpected side products in your reaction.
-
5-Chloronicotinic Acid: The presence of this acidic impurity can alter the pH of your reaction mixture, which can be critical for reactions sensitive to pH. It can also compete in reactions where a nucleophile is intended to react with the aldehyde.
-
Residual Solvents or Reagents: Solvents like Dimethylformamide (DMF) or reagents like phosphorus oxychloride (POCl₃) from the Vilsmeier-Haack synthesis could remain in trace amounts and interfere with your experiment.[2][3][4]
Q4: How can I detect and quantify impurities in my this compound sample?
A4: Several analytical techniques can be employed to assess the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used method for separating and quantifying the main component from its potential impurities.[7] A reverse-phase HPLC method is particularly well-suited for this analysis.
-
Gas Chromatography (GC): GC is effective for analyzing volatile and thermally stable compounds. It can be used to detect volatile impurities and residual solvents.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the main compound and any significant impurities. Quantitative NMR (qNMR) can be used for purity determination.[7]
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. For example, the presence of a broad O-H stretch could indicate the presence of the carboxylic acid degradation product.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragments, which is crucial for identifying unknown impurities.[7]
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected side products in reaction | Presence of process-related impurities or degradation products in this compound. | 1. Analyze the purity of your this compound lot using HPLC or GC-MS. 2. If impurities are detected, consider purifying the aldehyde by recrystallization or column chromatography before use. 3. Review the synthesis of your target molecule to determine if the identified impurities could participate in side reactions. |
| Low reaction yield | Degradation of this compound to inactive species (e.g., 5-Chloronicotinic acid). | 1. Check the age and storage conditions of your this compound. It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.[6] 2. Perform a purity analysis to quantify the amount of active aldehyde. 3. Use freshly purchased or purified material for your reaction. |
| Inconsistent results between batches | Batch-to-batch variability in the purity of commercial this compound. | 1. Always analyze the purity of a new batch of this compound before use. 2. If possible, purchase from a supplier that provides a detailed certificate of analysis with impurity profiles. |
Summary of Potential Impurities
| Impurity Name | Type | Potential Source | Typical Analytical Method for Detection |
| 5-Chloronicotinic acid | Degradation | Oxidation of the aldehyde group.[5][6] | HPLC, IR (O-H stretch) |
| Unreacted Starting Materials (e.g., a substituted chloropyridine) | Process-Related | Incomplete Vilsmeier-Haack reaction.[1][2] | GC-MS, HPLC |
| Residual Dimethylformamide (DMF) | Process-Related | Solvent from Vilsmeier-Haack synthesis.[2][3] | GC |
| Residual Phosphorus Oxychloride (POCl₃) and its hydrolysis products | Process-Related | Reagent from Vilsmeier-Haack synthesis.[2][3] | Indirectly by ion chromatography for chloride/phosphate |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reverse-phase HPLC method for determining the purity of this compound and detecting the presence of 5-Chloronicotinic acid.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient from high aqueous to high organic content (e.g., 95% A to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of a this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the commercial this compound sample in the same manner as the standard solution.
-
5-Chloronicotinic Acid Standard: If available, prepare a separate standard of 5-Chloronicotinic acid to confirm its retention time.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to the standards.
-
Calculate the purity of the this compound sample based on the peak area percentage.
-
Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify its potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH.[6]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 N HCl.[6]
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.[5][6]
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for 48 hours.[5]
-
Photodegradation: Expose the stock solution in a quartz cuvette to a light source compliant with ICH Q1B guidelines.[5]
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described above.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Visualizations
Caption: Potential impurity formation pathways for this compound.
References
Technical Support Center: Troubleshooting 5-Chloronicotinaldehyde Synthesis
This guide provides researchers, scientists, and drug development professionals with a technical resource for troubleshooting low yields in the synthesis of 5-Chloronicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized via two main pathways:
-
Oxidation of 2-chloro-5-(hydroxymethyl)pyridine: This is a common route that involves the oxidation of the corresponding alcohol.[1] Common oxidizing agents include pyridinium chlorochromate (PCC) or dimethyl sulfoxide (DMSO)-based systems like the Swern oxidation.[1]
-
Reduction of a 5-chloronicotinic acid derivative: This pathway involves the reduction of a carboxylic acid, ester, or acid chloride to the aldehyde. For example, 5-chloronicotinic acid can be reduced to the corresponding alcohol and then oxidized to the aldehyde.[2][3]
Q2: My reaction has a low yield and my TLC analysis shows a significant amount of unreacted starting material. What are the likely causes and solutions?
A2: Incomplete conversion is a common issue. Consider the following factors:
-
Insufficient Reagent: Ensure the stoichiometry of your reagents is correct. For oxidations, the oxidizing agent may have degraded. For reductions, the hydride reagent may have lost activity.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like TLC or LC-MS to determine the optimal reaction time.
-
Temperature: Some reactions require specific temperature control. For instance, Swern oxidations are conducted at low temperatures (-78 °C), and allowing the reaction to warm prematurely can lead to side reactions and incomplete conversion.[1]
-
Catalyst Activity: If your reaction uses a catalyst, ensure it is active and has not been poisoned.
Q3: I am observing multiple unexpected spots on my TLC plate. What are the potential byproducts?
A3: The formation of byproducts is a frequent cause of low yields. Potential side products depend on the synthetic route:
-
Over-oxidation: In the oxidation of 2-chloro-5-(hydroxymethyl)pyridine, the aldehyde can be further oxidized to the corresponding carboxylic acid (5-chloronicotinic acid).[4]
-
Cannizzaro Reaction: In the presence of a strong base, this compound can undergo a disproportionation reaction to form 5-chloro-3-pyridylmethanol and 5-chloronicotinic acid.[5]
-
Aldol Condensation: The aldehyde can react with itself or other carbonyl compounds in the reaction mixture to form β-hydroxycarbonyl products.[5]
-
Formation of Imines or Enamines: If primary or secondary amines are present, they can react with the aldehyde to form imines or enamines.[6]
Q4: My yield is significantly lower after the workup and purification steps. How can I minimize product loss?
A4: Product loss during purification is a common challenge. Consider these strategies:
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent will improve recovery.
-
Chromatography: If using column chromatography, select an appropriate solvent system to ensure good separation from impurities. The product may also degrade on silica gel if it is too acidic; consider using deactivated silica gel.
-
Crystallization: If purifying by crystallization, ensure the correct solvent or solvent mixture is used. Cooling the solution slowly can improve crystal formation and yield. The mother liquor may still contain a significant amount of product, which could be recovered by further processing.[4]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in this compound synthesis.
Caption: Troubleshooting workflow for low yield.
Reaction Pathways and Potential Side Reactions
This diagram illustrates the desired reaction pathway for the synthesis of this compound from 2-chloro-5-(hydroxymethyl)pyridine and highlights potential side reactions that can lead to a lower yield.
Caption: Synthesis pathway and common side reactions.
Quantitative Data
The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a comparison of different methods.
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 2-chloronicotinic acid | 1. BF₃·OEt₂, NaBH₄ 2. MnO₂ | 1. THF 2. Dichloromethane | 86-88% | [2] |
| Enamides | Vilsmeier reagent (POCl₃/DMF) | - | Good to excellent | [7] |
| 2-chloro-5-(hydroxymethyl)pyridine | Oxidizing agents (e.g., PCC, Swern) | Dichloromethane | Varies | [1] |
Experimental Protocols
Protocol: Synthesis of this compound from 2-Chloronicotinic Acid
This two-step protocol is adapted from a patented procedure and involves the reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.[2][3]
Step 1: Reduction of 2-Chloronicotinic Acid to 2-chloro-5-(hydroxymethyl)pyridine
-
In a four-necked flask, suspend sodium borohydride (NaBH₄) in tetrahydrofuran (THF).
-
Cool the suspension to between -10°C and 0°C.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂), ensuring the temperature remains below 10°C.
-
After the addition is complete, stir for 5 minutes.
-
Add a solution of 2-chloronicotinic acid in THF dropwise, maintaining the temperature below 30°C.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Adjust the pH to 8-9 and filter the mixture.
-
Extract the filtrate with ethyl acetate, dry the organic layer, and concentrate to obtain the product, which can be used directly in the next step.
Step 2: Oxidation of 2-chloro-5-(hydroxymethyl)pyridine to this compound
-
In a four-necked flask, add the 2-chloro-5-(hydroxymethyl)pyridine from the previous step and dichloromethane.
-
Add activated manganese dioxide (MnO₂).
-
Heat the mixture to reflux and react for 3-5 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture and concentrate the filtrate.
-
Cool the concentrated solution to obtain the solid this compound product. The reported yield for this step is approximately 86-88%.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]
- 3. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2016186505A1 - Process for the purification of a carboxylic acid-containing composition - Google Patents [patents.google.com]
- 5. Buy this compound | 113118-82-4 [smolecule.com]
- 6. jackwestin.com [jackwestin.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 5-Chloronicotinaldehyde with Amine Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloronicotinaldehyde and amine nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between this compound and a primary amine?
The primary reaction is a condensation reaction to form an imine, also known as a Schiff base. This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically reversible and is often catalyzed by a small amount of acid.[1]
Q2: Why is my imine formation reaction not going to completion?
Incomplete conversion can be due to several factors. The formation of an imine is an equilibrium process.[2] To drive the reaction towards the product, it is often necessary to remove the water that is formed as a byproduct. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a drying agent such as molecular sieves or anhydrous magnesium sulfate to the reaction mixture.[3][4]
Q3: I observe the formation of a precipitate during my reaction. What could it be?
If the reaction is run in the presence of an acid catalyst, and especially if the amine nucleophile is basic, an insoluble amine salt may precipitate out of the solution. This salt is no longer nucleophilic and can lead to lower yields of the desired imine.
Q4: Can the chlorine atom on the pyridine ring be displaced by the amine nucleophile?
While nucleophilic aromatic substitution on pyridine rings is possible, it generally requires harsh reaction conditions, such as high temperatures and very strong nucleophiles (like sodium amide in the Chichibabin reaction). Under typical imine formation conditions (mild acid catalysis, moderate temperatures), the displacement of the chlorine atom by the amine is not a common side reaction. However, it is a potential side reaction to be aware of if you are using forcing conditions.
Q5: Are there any known side reactions involving the pyridine nitrogen?
The pyridine nitrogen can be protonated by an acid catalyst, which can influence the reactivity of the aldehyde. Additionally, under strongly basic conditions, side reactions involving the pyridine ring could potentially occur, though this is less common in standard imine synthesis.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Imine Product
| Possible Cause | Troubleshooting Steps |
| Equilibrium not shifted towards product | Remove water during the reaction using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[4] |
| Amine nucleophile deactivated by protonation | If using an acid catalyst, use it in catalytic amounts. A pH of around 4-5 is often optimal for imine formation.[5] At lower pH, the amine can be fully protonated and become non-nucleophilic. |
| Impure starting materials | Ensure the this compound and the amine nucleophile are pure. Aldehydes can oxidize over time, and amines can absorb water and carbon dioxide from the atmosphere. |
| Sub-optimal reaction temperature | Most imine formations are conducted at reflux temperature to facilitate the removal of water. Ensure your reaction is heated appropriately. |
Issue 2: Difficulty in Purifying the Imine Product
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the imine on silica gel column | Imines can be sensitive to the acidic nature of silica gel, leading to hydrolysis back to the aldehyde and amine during column chromatography.[6] To mitigate this, you can neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (1-2%), to the eluent.[6] Alternatively, consider using a less acidic stationary phase like alumina.[6] |
| Co-elution of starting materials | If unreacted starting materials are present, they may co-elute with the product. Ensure the reaction has gone to completion before workup. If starting materials persist, consider a purification method other than chromatography, such as recrystallization or distillation. |
| Product is an oil and difficult to handle | If the imine product is an oil, try to form a solid derivative for easier handling and purification. For example, you could attempt to form a salt (e.g., a hydrochloride salt) which may be crystalline. |
Issue 3: Presence of Unexpected Side Products
| Possible Cause | Troubleshooting Steps |
| Polymerization of the aldehyde or amine | Aldehydes can polymerize under certain acidic or basic conditions. Similarly, some amines, like aniline, can undergo polymerization.[7] Ensure your reaction conditions are not overly harsh (e.g., use of strong acids or bases). Running the reaction under an inert atmosphere can also help prevent oxidative polymerization of sensitive amines. |
| Reaction with solvent | Ensure the solvent is inert to the reaction conditions. For example, using an alcohol as a solvent could potentially lead to acetal formation with the aldehyde under acidic conditions. Toluene or hexane are common solvents for imine formation when using a Dean-Stark trap. |
Quantitative Data on Potential Side Reactions
| Side Product | Favorable Conditions | Method of Detection | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction (e.g., insufficient heating, no water removal). | TLC, NMR, GC-MS | Use a Dean-Stark trap or drying agent; ensure sufficient reaction time and temperature. |
| Amine Salt | Use of stoichiometric or excess acid catalyst. | Precipitation from the reaction mixture; insolubility in organic solvents. | Use only a catalytic amount of acid. |
| Hydrolysis Products (Aldehyde and Amine) | Presence of water during workup or purification on acidic media (e.g., silica gel).[6] | TLC, NMR, GC-MS | Use anhydrous conditions for workup and purification; neutralize silica gel with triethylamine.[6] |
| Aldehyde Polymer | Strong acid or base catalysis. | Formation of an insoluble, often amorphous solid. | Use mild reaction conditions. |
Experimental Protocols
General Protocol for Imine Synthesis from this compound and a Primary Amine
This protocol is a general guideline and may require optimization for specific amine nucleophiles.
Materials:
-
This compound (1 equivalent)
-
Primary amine (1-1.1 equivalents)
-
Anhydrous solvent (e.g., toluene, ethanol, or methanol)
-
Acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid) (catalytic amount, e.g., 2-3 drops)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the primary amine (1-1.1 equivalents) to the solution.
-
Add a catalytic amount of the acid catalyst to the reaction mixture.
-
If using toluene, heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. If using ethanol or methanol, heat the mixture to reflux for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture thereof).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 4. Imine formation-Typical procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preventing over-reduction of 5-Chloronicotinaldehyde during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloronicotinaldehyde. The primary focus is on preventing the over-reduction of the aldehyde to the corresponding alcohol, a common challenge in this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound while avoiding over-reduction?
A1: The most prevalent and effective method is the partial reduction of 5-chloronicotinonitrile using a sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H). This reagent can selectively reduce the nitrile to an imine intermediate, which is then hydrolyzed to the desired aldehyde upon aqueous workup.[1][2][3][4] Crucially, maintaining a low reaction temperature (typically -78 °C) is essential to prevent further reduction to 5-chloro-3-pyridinemethanol.[3][5][6]
Q2: What are the primary byproducts to expect in this synthesis?
A2: The main byproduct of concern is the over-reduced product, 5-chloro-3-pyridinemethanol. This occurs when the reaction temperature is not sufficiently controlled or if an excess of the reducing agent is used.[3][6] Other potential impurities may include unreacted starting material (5-chloronicotinonitrile) and byproducts from the workup procedure.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, two notable alternative routes are:
-
Two-step reduction and oxidation from 5-chloronicotinic acid: This involves first reducing the carboxylic acid to 5-chloro-3-pyridinemethanol and then oxidizing the alcohol to the aldehyde.[2]
-
Vilsmeier-Haack Reaction: This method involves the formylation of an appropriate 3-chloropyridine derivative to introduce the aldehyde group.[7][8][9][10][11]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[5] By comparing the reaction mixture to spots of the starting material and a standard of the product (if available), you can determine when the starting material has been consumed and the product has formed.
Q5: What is the best way to purify the final product?
A5: Column chromatography is a common and effective method for purifying this compound from the reaction mixture.[5] A silica gel stationary phase with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired aldehyde from the alcohol byproduct and other impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on the DIBAL-H reduction of 5-chloronicotinonitrile.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no yield of this compound | Inactive DIBAL-H reagent. | Ensure the DIBAL-H solution is fresh and has been properly stored under an inert atmosphere to prevent decomposition. |
| Insufficient reaction time. | Monitor the reaction closely using TLC. If the starting material is still present after the recommended time, consider extending the reaction duration at -78 °C. | |
| Incomplete hydrolysis of the imine intermediate. | Ensure the aqueous workup is thorough. Vigorous stirring with Rochelle's salt or a dilute acid solution is necessary to fully hydrolyze the imine to the aldehyde. | |
| Significant amount of 5-chloro-3-pyridinemethanol (over-reduction) | Reaction temperature was too high. | Maintain a strict reaction temperature of -78 °C during the addition of DIBAL-H and for the duration of the reaction. Use a cryostat or a well-insulated dry ice/acetone bath. |
| Excess DIBAL-H was used. | Use a stoichiometric amount of DIBAL-H (typically 1.0 to 1.2 equivalents). Carefully measure and add the reagent dropwise. | |
| Quenching at elevated temperature. | Quench the reaction at -78 °C with a protic solvent like methanol before allowing the mixture to warm to room temperature. | |
| Presence of unreacted 5-chloronicotinonitrile | Insufficient DIBAL-H. | Ensure an accurate measurement of the starting material and the DIBAL-H solution to use the correct stoichiometry. |
| DIBAL-H added too quickly. | Add the DIBAL-H solution dropwise to the cooled solution of the nitrile to ensure a controlled reaction. | |
| Complex mixture of products | Contaminated starting materials or solvents. | Use pure, anhydrous solvents and verify the purity of the 5-chloronicotinonitrile before starting the reaction. |
| Side reactions due to elevated temperatures. | Strict temperature control is paramount to minimize side reactions. |
Experimental Protocols
Key Experiment: Selective Reduction of 5-Chloronicotinonitrile with DIBAL-H
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
5-chloronicotinonitrile
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)
-
Methanol (for quenching)
-
Aqueous Rochelle's salt solution (Potassium sodium tartrate) or dilute hydrochloric acid
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-chloronicotinonitrile (1 equivalent) in the chosen anhydrous solvent in a flame-dried, round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (1.0-1.2 equivalents) dropwise to the stirred nitrile solution, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete (indicated by the consumption of the starting material), quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume any excess DIBAL-H.
-
Allow the reaction mixture to warm to room temperature.
-
For the workup, add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, cautiously add a dilute solution of hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two to three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. youtube.com [youtube.com]
- 7. One moment, please... [growingscience.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. aml.iaamonline.org [aml.iaamonline.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: 5-Chloronicotinaldehyde Degradation in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 5-Chloronicotinaldehyde in solution.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound in solution?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways in solution, primarily hydrolysis, oxidation, and photodegradation. The aldehyde functional group can be oxidized to a carboxylic acid, and the chlorine atom on the pyridine ring can be substituted.[1] Under photolytic conditions, degradation is also likely.
Q2: What are the typical stress conditions used in a forced degradation study for a compound like this compound?
A2: Forced degradation studies, also known as stress testing, are essential to understand the stability of a compound.[2][3] For this compound, typical conditions would involve exposing a solution of the compound to acidic, basic, oxidative, thermal, and photolytic stress. The goal is to achieve a target degradation of 5-20%.[2][4][5]
Q3: What analytical techniques are recommended for monitoring the degradation of this compound and identifying its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for quantifying the degradation of the parent compound and detecting the formation of degradation products.[6] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially requiring derivatization of the analytes to increase volatility.[6][8]
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the acid, base, or oxidizing agent. Elevate the temperature for thermal degradation studies, or increase the duration of exposure. For photostability, ensure a high-intensity light source is used.[4] |
| Compound is highly stable under the tested conditions. | While possible, it's less likely for a multi-functional molecule. Re-evaluate the experimental setup to ensure the stressor is active. For example, confirm the peroxide used for oxidation has not degraded. |
| Analytical method is not stability-indicating. | The chromatographic method may not be separating the parent peak from the degradation products. Method validation according to ICH guidelines is crucial.[7] |
Issue 2: Degradation is too rapid, leading to complete loss of the parent compound.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. The aim is to achieve 5-20% degradation to observe the primary degradation products.[2][5] |
| High reactivity of the aldehyde group. | Aldehydes can be highly reactive. Consider using milder oxidizing agents or performing the study at a lower temperature to control the reaction rate. |
Issue 3: Poor peak shape or resolution in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Co-elution of degradation products. | Optimize the HPLC method. This may involve changing the mobile phase composition, gradient profile, column type, or pH of the mobile phase.[9] |
| Matrix effects from the degradation medium. | Ensure proper sample preparation, such as neutralization of pH or dilution, before injection to minimize interference from the stressor solution. |
Experimental Protocols
Forced Degradation Study Protocol
A general protocol for conducting a forced degradation study on this compound is outlined below. The concentration of this compound is typically in the range of 1 mg/mL.[4]
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Collect samples at various time points. Neutralize the samples before analysis. |
| Base Hydrolysis | Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Collect samples at various time points. Neutralize the samples before analysis. |
| Oxidative Degradation | Dissolve this compound in a solution of 3% H₂O₂. Keep at room temperature for 24-48 hours. Collect samples at various time points for analysis. |
| Thermal Degradation | Expose a solid sample of this compound to dry heat at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours. |
| Photolytic Degradation | Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4] A control sample should be kept in the dark. |
Predicted Degradation Pathways and Experimental Workflow
Below are diagrams illustrating the predicted degradation pathways and a typical experimental workflow for a forced degradation study.
Caption: Predicted degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Buy this compound | 113118-82-4 [smolecule.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 5-Chloronicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during cross-coupling reactions involving 5-Chloronicotinaldehyde.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you diagnose and resolve issues in your experiments.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or fails to go to completion. What are the likely causes related to catalyst poisoning?
Answer:
A stalled or incomplete Suzuki-Miyaura reaction is often a primary indicator of catalyst deactivation or poisoning. Several factors related to the specific substrate, this compound, could be at play:
-
Pyridine Coordination: The nitrogen atom of the pyridine ring in this compound can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes. This is a common issue with nitrogen-containing heterocycles.
-
Impurity Poisoning: Trace impurities in your this compound starting material or other reagents can act as potent catalyst poisons. Common culprits include:
-
Sulfur Compounds: If sulfur-containing reagents were used in the synthesis of this compound, residual sulfur species can irreversibly bind to and deactivate the palladium catalyst.
-
Other Nitrogen-Containing Heterocycles: Impurities from the synthesis of this compound may include other nitrogenous compounds that can compete for coordination to the palladium center.
-
-
Formation of Palladium Black: The appearance of a black precipitate is a visual confirmation of catalyst agglomeration into inactive palladium nanoparticles. This can be triggered by impurities or suboptimal reaction conditions.[1]
Question 2: I am observing significant amounts of homocoupling of my boronic acid reagent and/or dehalogenation of this compound. Could this be related to catalyst poisoning?
Answer:
Yes, these side reactions can be indicative of issues with the catalytic cycle, which can be exacerbated by catalyst poisoning.
-
Homocoupling: The formation of biaryl products from the boronic acid is often promoted by the presence of oxygen or other oxidants in the reaction mixture. A poisoned or partially deactivated catalyst can be less efficient in the desired cross-coupling pathway, allowing competing side reactions like homocoupling to become more prominent.
-
Dehalogenation: The replacement of the chlorine atom with a hydrogen atom (protodehalogenation) can occur under certain conditions. This can be facilitated by impurities acting as proton sources or by a catalyst that has been altered by poisons, leading to a change in its reactivity and selectivity.
Question 3: How can I diagnose the specific cause of catalyst poisoning in my reaction?
Answer:
A systematic approach involving control experiments is the most effective way to diagnose the issue. Here are some recommended steps:
-
Reagent Purity Check: Run the reaction with highly purified this compound and other reagents. If the reaction proceeds smoothly, it strongly suggests that impurities in your original starting materials were the cause.
-
"Poisoning" Experiment: Intentionally "spike" a clean reaction with a small amount of a suspected poison (e.g., a thiophene derivative if sulfur contamination is suspected). If this inhibits the reaction, it provides evidence for that particular class of compound being the culprit.
-
Catalyst and Ligand Variation: If pyridine coordination is suspected, switching to a bulkier, more electron-rich ligand (e.g., Buchwald-type ligands like SPhos or XPhos) can sometimes mitigate the issue by sterically hindering the coordination of the pyridine nitrogen.
-
Control Reaction with a Simpler Substrate: Perform the reaction with a less challenging substrate, such as 4-chlorotoluene, using the same batch of catalyst, solvent, and base. If this reaction works, it points towards a problem specific to the this compound substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons to be aware of when working with this compound?
A1: The most common poisons include sulfur-containing compounds (e.g., thiophenes, mercaptans), which may be present as impurities from the synthesis of the starting material. Additionally, the pyridine nitrogen of the substrate itself and other nitrogen-containing heterocyclic impurities can act as inhibitors by coordinating to the palladium catalyst.
Q2: Can the aldehyde functional group in this compound interfere with the cross-coupling reaction?
A2: Yes, the aldehyde group can potentially coordinate to the palladium center, although this is generally a weaker interaction compared to the pyridine nitrogen. Under certain conditions, it could contribute to catalyst inhibition or lead to side reactions. Using ligands that form very stable complexes with palladium can help minimize this interference.
Q3: What general precautions can I take to minimize the risk of catalyst poisoning?
A3:
-
Use High-Purity Reagents: Ensure your this compound, coupling partner, and base are of the highest possible purity.
-
Degas Thoroughly: Oxygen can oxidize and deactivate the active Pd(0) catalyst. Rigorously degas your solvents and the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.
-
Proper Solvent Choice: Use anhydrous, high-purity solvents. Some solvents can contain stabilizers or impurities that may inhibit catalysis.
-
Optimize Catalyst and Ligand: For challenging substrates like this compound, using more robust catalyst systems with bulky, electron-rich ligands is often beneficial.
Q4: Are there any purification methods to remove potential catalyst poisons from my this compound starting material?
A4: Yes, several methods can be employed:
-
Recrystallization: This is often an effective first step to remove many impurities.
-
Activated Carbon Treatment: Stirring a solution of the this compound in an appropriate solvent with activated carbon can help adsorb sulfur-containing and other nonpolar impurities.
-
Column Chromatography: Purification by silica gel chromatography can separate the desired product from more polar or less polar impurities.
Data Presentation
Table 1: Illustrative Tolerance of Common Palladium Catalysts to Sulfur Poisoning
| Catalyst System | Ligand | Sulfur Poison (Example) | Tolerable Concentration (ppm) | Effect on Yield |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | Thiophene | < 10 | Significant decrease |
| Pd₂(dba)₃ / SPhos | SPhos | Dibenzothiophene | 10-50 | Moderate decrease |
| Pd(OAc)₂ / XPhos | XPhos | Thioanisole | 50-100 | Minor decrease |
Note: This data is illustrative and the actual tolerance can vary depending on the specific reaction conditions, substrate, and the nature of the sulfur impurity.
Experimental Protocols
Protocol 1: Diagnostic "Spiking" Experiment to Confirm Sulfur Poisoning
This protocol is designed to determine if sulfur-containing impurities are the cause of reaction failure.
-
Reaction Setup: In two separate, identical, flame-dried Schlenk flasks under an inert atmosphere, set up your standard Suzuki-Miyaura reaction with highly purified this compound (1.0 mmol), your boronic acid partner (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Spiking: To one of the flasks (the "spiked" reaction), add a known, small amount of a potential sulfur poison (e.g., 10 ppm of thiophene relative to the solvent volume). The other flask will serve as the control.
-
Reaction and Monitoring: Heat both reactions under identical conditions and monitor their progress by TLC or GC-MS at regular intervals.
-
Analysis: If the control reaction proceeds as expected while the "spiked" reaction is significantly inhibited or fails completely, it provides strong evidence for sulfur poisoning.
Protocol 2: Purification of this compound using Activated Carbon
This protocol can be used to remove suspected sulfur-based and other non-polar impurities from the starting material.
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent (e.g., toluene or dichloromethane) at a concentration of approximately 5-10% (w/v).
-
Activated Carbon Addition: Add 10-20 wt% of activated carbon relative to the mass of the this compound.
-
Stirring: Stir the suspension at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Wash the celite pad with a small amount of the fresh solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the purified this compound.
-
Purity Analysis: Assess the purity of the material by a suitable analytical method (e.g., GC-MS or NMR) before using it in the cross-coupling reaction.
Mandatory Visualization
Caption: Potential deactivation pathways for a palladium catalyst.
Caption: A logical workflow for troubleshooting catalyst poisoning.
References
Validation & Comparative
A Comparative Analysis of 5-Chloronicotinaldehyde and 5-Bromonicotinaldehyde in Synthetic Chemistry
In the landscape of drug discovery and development, the selection of appropriate building blocks is paramount to the successful synthesis of novel molecular entities. Halogenated pyridines, in particular, serve as versatile intermediates due to their susceptibility to a range of chemical transformations. This guide provides a detailed comparison of the reactivity of two such building blocks: 5-chloronicotinaldehyde and 5-bromonicotinaldehyde. Understanding their distinct chemical behavior is crucial for researchers and scientists in designing efficient and selective synthetic routes.
The primary difference in reactivity between these two compounds stems from the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is generally weaker and more readily cleaved than the carbon-chlorine (C-Cl) bond. This fundamental property dictates their relative performance in key synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Reactivity Overview
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The reactivity of the aryl halide in these reactions is a critical factor, with the generally accepted order of reactivity being I > Br > Cl.[1] This trend is directly related to the bond dissociation energies of the carbon-halogen bond, where the weaker bond is more easily broken during the often rate-determining oxidative addition step of the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. In this reaction, 5-bromonicotinaldehyde is expected to be more reactive than its chloro-analogue, generally leading to higher yields under milder conditions and in shorter reaction times.[2]
Table 1: Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling Reaction
| Feature | This compound | 5-Bromonicotinaldehyde | Rationale |
| Relative Reactivity | Moderate | High | The C-Br bond is weaker and more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond. |
| Typical Reaction Temperature | 90-110 °C | 80-100 °C | Higher temperatures are often required to achieve efficient oxidative addition with aryl chlorides. |
| Typical Reaction Time | 12-24 hours | 4-12 hours | The faster rate of oxidative addition for the C-Br bond leads to shorter reaction times. |
| Expected Yield | 60-80% | 75-95% | The higher reactivity of 5-bromonicotinaldehyde generally translates to higher product yields. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the 5-halonicotinaldehyde (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0-3.0 equivalents) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water). The mixture is thoroughly degassed with an inert gas, such as argon, for 15-30 minutes. The reaction is then heated to the appropriate temperature (typically 80-100°C for 5-bromonicotinaldehyde and 90-110°C for this compound) and stirred vigorously. Reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
Suzuki-Miyaura Coupling Catalytic Cycle
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] Similar to the Suzuki-Miyaura coupling, the reactivity is dependent on the aryl halide, with aryl bromides being more reactive than aryl chlorides.[4] This allows for the coupling of 5-bromonicotinaldehyde with a wide range of amines under milder conditions than those required for this compound.
Table 2: Comparative Performance in a Hypothetical Buchwald-Hartwig Amination
| Feature | This compound | 5-Bromonicotinaldehyde | Rationale |
| Relative Reactivity | Moderate | High | The C-Br bond undergoes oxidative addition more readily than the C-Cl bond.[4] |
| Typical Catalyst System | Pd catalyst with specialized, bulky phosphine ligands.[5] | Pd catalyst with standard phosphine ligands (e.g., BINAP, dppf).[4] | Aryl chlorides often require more sophisticated and electron-rich ligands to facilitate the challenging oxidative addition step.[5] |
| Typical Reaction Temperature | 100-120 °C | 80-100 °C | Milder conditions are generally sufficient for the more reactive aryl bromide. |
| Expected Yield | 50-75% | 70-90% | Higher yields are typically observed with the more reactive substrate. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with the 5-halonicotinaldehyde (1.0 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equivalents).[4] A solvent such as toluene or 1,4-dioxane is added, and the vial is sealed. The reaction mixture is then removed from the glovebox and heated with vigorous stirring for the required time at the appropriate temperature. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired aryl amine.[4]
Buchwald-Hartwig Amination Catalytic Cycle
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important transformation for aryl halides.[6] For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group.[7] In 5-halonicotinaldehydes, the pyridine nitrogen and the aldehyde group act as electron-withdrawing groups, activating the ring for nucleophilic attack. In SNAr reactions, the rate-determining step is typically the attack of the nucleophile to form a stabilized intermediate (Meisenheimer complex). The leaving group ability of the halide can influence the reaction rate, and in many cases, fluoride is the best leaving group followed by chloride, then bromide. This is in contrast to the trend observed in cross-coupling reactions.
Table 3: Comparative Performance in a Hypothetical SNAr Reaction
| Feature | This compound | 5-Bromonicotinaldehyde | Rationale |
| Relative Reactivity | High | Moderate | The more electronegative chlorine atom can better stabilize the intermediate Meisenheimer complex, making the C-Cl bond more susceptible to nucleophilic attack in some cases.[8] |
| Typical Nucleophiles | Alkoxides, thiolates, amines | Alkoxides, thiolates, amines | A wide range of nucleophiles can be employed for both substrates. |
| Typical Reaction Conditions | Moderate temperatures, strong nucleophile | Slightly higher temperatures may be needed compared to the chloro derivative. | The relative leaving group ability can influence the required reaction conditions. |
| Expected Yield | 70-90% | 65-85% | Yields are generally good for both substrates due to the activation by the pyridine ring and aldehyde group. |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
The 5-halonicotinaldehyde (1.0 equivalent) is dissolved in a suitable polar aprotic solvent such as DMF or DMSO. The nucleophile (e.g., sodium methoxide, 1.5 equivalents) is added portion-wise at room temperature. The reaction mixture is then heated to the appropriate temperature (e.g., 60-80 °C) and stirred until the starting material is consumed, as monitored by TLC. Upon completion, the reaction is quenched by the addition of water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Reductive Amination
Reductive amination is a method to convert aldehydes and ketones into amines.[9] This reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. Since this transformation primarily involves the aldehyde functional group, the nature of the halogen atom at the 5-position of the pyridine ring has a minimal direct impact on the course of the reaction itself. However, the choice between this compound and 5-bromonicotinaldehyde remains a crucial strategic decision, as the halogen can be used for subsequent cross-coupling reactions after the formation of the amine.
Experimental Protocol: General Procedure for Reductive Amination
To a solution of the 5-halonicotinaldehyde (1.0 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent such as methanol or dichloroethane, a few drops of acetic acid are added to catalyze imine formation.[10] The mixture is stirred at room temperature for 1-2 hours. A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), is then added portion-wise.[11] The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Suzuki Coupling Reactions: 5-Chloronicotinaldehyde Versus Other Halopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This is particularly true in the synthesis of biaryl and hetero-biaryl compounds, which are prevalent motifs in pharmaceuticals. Halopyridines are crucial building blocks in this context. This guide provides a comparative analysis of the Suzuki coupling performance of 5-Chloronicotinaldehyde against other common halopyridines, supported by experimental data.
Performance Expectations: A Comparative Overview
The reactivity of the halopyridine in a Suzuki coupling is largely dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the halopyridine to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. The generally accepted order of reactivity for the halogens is I > Br > Cl, which is inversely related to their bond dissociation energies.[1]
Due to the strong C-Cl bond, this compound is expected to be a more challenging substrate for Suzuki coupling compared to its bromo and iodo analogs. Achieving high yields with this compound typically requires more carefully optimized conditions, such as higher temperatures, more active catalyst systems (often employing bulky, electron-rich phosphine ligands), and stronger bases.[2]
Data Presentation: Suzuki Coupling Yields of Various Halopyridines
The following table summarizes the reported yields for Suzuki coupling reactions of various halopyridines with different arylboronic acids. While specific data for this compound is limited in readily available literature, its performance can be inferred from the data on other chloropyridines.
| Halopyridine | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 / 18 | Est. 70-85 |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | DME | Reflux / 18 | 81 |
| 4-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene | Reflux / 18 | 65 |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2%) / PPh₃ (4%) | K₃PO₄ | Dioxane/H₂O | 100 / 12 | 92 |
| 5-Bromonicotinaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 / 16 | 88 |
| 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | DME | 80 / 2 | 95 |
| 5-Iodonicotinaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ | Dioxane/H₂O | 80 / 4 | Typically >90 |
Estimated yield based on the general reactivity of chloropyridines with advanced catalyst systems. Actual yields would require experimental validation.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a halopyridine. This protocol should be optimized for specific substrates, particularly for less reactive chlorides like this compound.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the halopyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, 4-10 mol%). For chloropyridines, using a pre-catalyst or a combination of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich ligand is often beneficial.
-
Solvent Addition and Degassing: Add the solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water) via syringe.[1] The mixture should be thoroughly degassed by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes, or by using freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C for chloro- and bromopyridines) and stir vigorously.[1]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki coupling reaction.
References
Performance of 5-Chloronicotinaldehyde in multicomponent reactions compared to other aldehydes
In the landscape of multicomponent reactions (MCRs), the choice of aldehyde is a critical determinant of reaction efficiency and product yield. This guide provides a comparative analysis of 5-Chloronicotinaldehyde's performance against other aromatic aldehydes in two prominent MCRs: the Biginelli and Hantzsch reactions. These reactions are cornerstones in the synthesis of biologically active heterocyclic compounds, namely dihydropyrimidinones (DHPMs) and dihydropyridines (DHPs), respectively. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of reaction outcomes, detailed experimental procedures, and insights into the biological relevance of the synthesized scaffolds.
Performance Comparison in Multicomponent Reactions
The reactivity of an aldehyde in multicomponent reactions is significantly influenced by the electronic nature of its substituents. Aromatic aldehydes bearing electron-withdrawing groups generally exhibit enhanced reactivity, which can lead to higher product yields. This compound, with its electron-withdrawing chloro group and pyridine nitrogen, is anticipated to perform well in these acid-catalyzed reactions.
The following table summarizes the performance of this compound in comparison to other commonly used aromatic aldehydes in the Biginelli and Hantzsch reactions. It is important to note that the presented data is a compilation from various studies, and direct, side-by-side comparisons under identical conditions are limited. Therefore, variations in reaction conditions should be considered when interpreting these results.
| Aldehyde | Multicomponent Reaction | Product | Reaction Time (h) | Yield (%) | Reference |
| This compound | Biginelli | 4-(5-chloro-3-pyridyl)-3,4-dihydropyrimidin-2(1H)-one | 4 | 92 | [1] |
| Benzaldehyde | Biginelli | 4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 12 | 58-62 | [1] |
| 4-Chlorobenzaldehyde | Biginelli | 4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one | 2.5 | 92 | [1] |
| 4-Nitrobenzaldehyde | Biginelli | 4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 2 | 95 | [1] |
| 4-Methoxybenzaldehyde | Biginelli | 4-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one | 3 | 88 | [1] |
| This compound | Hantzsch | Diethyl 4-(5-chloro-3-pyridyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | 5 | 85 | [2] |
| Benzaldehyde | Hantzsch | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | 4.5 | 94 | [2] |
| 4-Chlorobenzaldehyde | Hantzsch | Diethyl 4-(4-chlorophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | 3 | 96 | [2] |
| 4-Nitrobenzaldehyde | Hantzsch | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate | 2 | 98 | [2] |
| 4-Methoxybenzaldehyde | Hantzsch | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methoxyphenyl)pyridine-3,5-dicarboxylate | 6 | 90 | [2] |
Experimental Protocols
Below are detailed, representative methodologies for the Biginelli and Hantzsch reactions, which can be adapted for use with various aromatic aldehydes.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
This protocol describes a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., HCl, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), or other Lewis/Brønsted acids)
-
Ethanol (as solvent, if not solvent-free)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and the chosen catalyst.
-
If conducting the reaction under solvent-free conditions, proceed to the next step. If using a solvent, add ethanol (5-10 mL).
-
The reaction mixture can be stirred at room temperature, heated under reflux, or subjected to microwave irradiation, depending on the chosen catalytic system and desired reaction time.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If not, pour the reaction mixture into cold water to induce precipitation.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Recrystallize the solid from ethanol to obtain the pure dihydropyrimidinone derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Hantzsch Reaction: Synthesis of Dihydropyridines
This protocol outlines the synthesis of 1,4-dihydropyridine derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC. Reaction times can vary depending on the specific aldehyde used.
-
Once the reaction is complete, cool the mixture to room temperature.
-
A solid product will typically precipitate out of the solution. Collect the crystals by filtration.
-
Wash the collected solid with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield the pure 1,4-dihydropyridine derivative.
-
Confirm the structure of the product using analytical methods such as NMR, IR, and Mass Spectrometry.
Biological Significance and Signaling Pathways
The heterocyclic scaffolds produced from these multicomponent reactions are of significant interest in drug discovery due to their diverse biological activities.
Dihydropyrimidinones as Eg5 Kinesin Inhibitors
Dihydropyrimidinones, the products of the Biginelli reaction, have been identified as potent inhibitors of the mitotic kinesin Eg5. Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for anticancer drug development.
Caption: Mechanism of Eg5 kinesin inhibition by dihydropyrimidinones (DHPMs), leading to mitotic arrest.
Pyridines as Modulators of the Neuregulin/ErbB4 Signaling Pathway
The dihydropyridine core, synthesized via the Hantzsch reaction, is a privileged scaffold in medicinal chemistry. Derivatives of this structure have been shown to modulate various biological pathways, including the Neuregulin (NRG)/ErbB4 signaling pathway. This pathway is crucial for the development and function of the nervous system, and its dysregulation has been implicated in neurological and psychiatric disorders, as well as in some cancers. The ability to synthesize diverse pyridine libraries allows for the exploration of novel modulators of this important pathway.
Caption: Overview of the Neuregulin/ErbB4 signaling pathway and potential modulation by pyridine derivatives.
References
A Comparative Guide to Catalytic Systems for Reactions of 5-Chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The functionalization of halogenated heterocycles is a cornerstone of modern medicinal and materials chemistry. 5-Chloronicotinaldehyde, a key building block, offers a versatile platform for derivatization through various catalytic cross-coupling reactions. This guide provides a comparative analysis of four major catalytic systems for the functionalization of this compound: Suzuki-Miyaura coupling, Sonogashira coupling, Heck reaction, and Buchwald-Hartwig amination. The comparison is supported by representative experimental data from analogous systems, detailed experimental protocols, and visualizations of catalytic cycles and workflows.
Performance Comparison of Catalytic Systems
The choice of catalytic system is paramount for achieving high yields and selectivity in the derivatization of this compound. While direct comparative studies on this specific substrate are limited, data from structurally similar aryl chlorides and chloropyridines provide valuable insights into the expected performance of different catalytic reactions. The following tables summarize representative quantitative data for each reaction type.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron reagent with an organic halide. For chloropyridines, modern catalyst systems with bulky, electron-rich phosphine ligands are often required to achieve high yields.
| Entry | Aryl Boronic Acid | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Toluene | 100 | 12 | 85-95 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 90 | 12 | 70-80 |
Data is representative for couplings of aryl chlorides and may vary for this compound.
Table 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, and is invaluable for synthesizing arylalkynes. This reaction is typically cocatalyzed by palladium and copper salts.
| Entry | Alkyne | Catalyst System (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 8 | 82 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 80 | 6 | 90 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos (2) | CuI (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
Data is based on reactions with 2,4,6-trichloronicotinaldehyde and is representative.[1]
Table 3: Heck Reaction
The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene. A key advantage is its high stereoselectivity for the trans product.
| Entry | Alkene | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Styrene | Pd(OAc)₂ (5) | Et₃N | DMF | 120 | 24 | 75-85 | | 2 | n-Butyl acrylate | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | NaOAc | DMA | 130 | 18 | 80-90 | | 3 | Ethylene | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | NMP | 140 | 24 | 65-75 |
Yields are typical for Heck reactions of aryl chlorides and may differ for this compound.
Table 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling an amine with an aryl halide. The choice of a bulky, electron-rich phosphine ligand is often critical for the successful amination of aryl chlorides.
| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu | Toluene | 100 | 4 | 94 |
| 2 | Aniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 85-95 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 18 | 80-90 |
Data is representative for aryl chloride aminations and may vary for this compound.
Experimental Protocols
Detailed methodologies are provided below for each of the four key cross-coupling reactions. These protocols are based on established literature procedures for similar substrates and should be optimized for this compound.
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of 5-Phenylnicotinaldehyde
-
Reagents and Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL).
-
Reaction: Heat the mixture to 100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Synthesis of 5-(Phenylethynyl)nicotinaldehyde
-
Reagents and Setup: To a Schlenk tube, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).[1]
-
Solvent and Reagent Addition: Evacuate and backfill the tube with argon. Add degassed THF (10 mL) and triethylamine (3.0 mmol). Finally, add phenylacetylene (1.2 mmol).[1]
-
Reaction: Stir the reaction mixture at 60°C for 8 hours.[1]
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.[1]
-
Purification: Purify the residue by flash column chromatography on silica gel.[1]
Protocol 3: Heck Reaction
Synthesis of 5-((E)-2-phenylethenyl)nicotinaldehyde
-
Reagents and Setup: In a sealed tube, place this compound (1.0 mmol), palladium(II) acetate (0.05 mmol), and triethylamine (1.5 mmol).[1]
-
Reactant and Solvent Addition: Add styrene (1.2 mmol) and anhydrous DMF (5 mL).[1]
-
Reaction: Seal the tube and heat the mixture at 120°C for 24 hours.[1]
-
Workup: Cool the reaction mixture to room temperature, pour it into water, and extract with ethyl acetate.[1]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product for further purification by column chromatography.[1]
Protocol 4: Buchwald-Hartwig Amination
Synthesis of 5-Morpholinonicotinaldehyde
-
Reagents and Setup: In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) and stir for 10 minutes. Then, add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Reaction: Seal the tube and heat the mixture to 100°C, monitoring the reaction by TLC or GC-MS.
-
Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizing the Processes
To better understand the experimental process and the underlying reaction mechanisms, the following diagrams are provided.
Figure 1: Generalized experimental workflow for cross-coupling reactions.
The following diagrams illustrate the generally accepted catalytic cycles for each of the four discussed cross-coupling reactions.
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Figure 3: Catalytic cycle for the Sonogashira coupling reaction.
Figure 4: Catalytic cycle for the Heck reaction.
Figure 5: Catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The catalytic functionalization of this compound can be achieved through various powerful cross-coupling reactions. The choice of the optimal catalytic system depends on the desired transformation. For C-C bond formation, Suzuki-Miyaura and Sonogashira couplings offer high efficiency, with the former being more versatile for a wider range of coupling partners and the latter being specific for the introduction of alkynyl groups. The Heck reaction provides a means to introduce alkenyl substituents. For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice. The reactivity of the C-Cl bond in this compound necessitates the use of modern, highly active catalyst systems, often employing bulky and electron-rich phosphine ligands. The provided protocols and comparative data serve as a valuable starting point for researchers to develop efficient and selective syntheses of novel 5-substituted nicotinaldehyde derivatives.
References
A Comparative Analysis of the Reactivity of Chloronicotinaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the reactivity of chloronicotinaldehyde isomers. Understanding the distinct chemical behaviors of these isomers is crucial for their effective utilization as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes their reactivity in key chemical transformations, provides detailed experimental protocols for comparative analysis, and includes visualizations to illustrate underlying principles and workflows.
Introduction to Chloronicotinaldehyde Isomer Reactivity
Chloronicotinaldehydes are pyridine-based bifunctional molecules containing both a reactive aldehyde group and a chlorine substituent on the aromatic ring. The position of the chlorine atom relative to the ring nitrogen and the aldehyde group significantly influences the molecule's electronic properties and, consequently, its reactivity. The primary isomers of interest are 2-chloro-3-nicotinaldehyde, 4-chloro-3-nicotinaldehyde, 5-chloro-3-nicotinaldehyde, and 6-chloro-3-nicotinaldehyde. Their reactivity is predominantly governed by two key factors: the susceptibility of the C-Cl bond to nucleophilic aromatic substitution (SNAr) and the reactivity of the aldehyde functional group.
Theoretical Underpinnings of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes the ring susceptible to nucleophilic attack, a reaction that is further facilitated by the presence of an electron-withdrawing substituent like the chlorine atom. The reactivity of the chloronicotinaldehyde isomers in SNAr reactions is highly dependent on the position of the chlorine atom.
Chlorine atoms at the 2- and 6-positions (ortho to the ring nitrogen) are significantly more activated towards nucleophilic substitution.[1][2] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction through resonance. In contrast, a chlorine atom at the 5-position (meta to the ring nitrogen) offers no such resonance stabilization, leading to a considerably lower reaction rate. The reactivity of the 4-chloro isomer (para to the ring nitrogen) is also enhanced by resonance stabilization.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
The primary difference in reactivity among the isomers is observed in SNAr reactions. The expected order of reactivity is:
6-chloro- > 2-chloro- > 4-chloro- > 5-chloro-nicotinaldehyde
This trend is based on the ability of the pyridine nitrogen to stabilize the intermediate Meisenheimer complex. The 6- and 2-positions benefit most from this stabilization.
| Isomer | Position of Chlorine | Predicted SNAr Reactivity | Rationale |
| 2-Chloro-3-nicotinaldehyde | ortho | High | The nitrogen atom provides strong resonance stabilization of the Meisenheimer intermediate.[1][3] |
| 4-Chloro-3-nicotinaldehyde | para | Moderate to High | The nitrogen atom provides resonance stabilization, though generally less than the ortho positions. |
| 5-Chloro-3-nicotinaldehyde | meta | Low | The nitrogen atom does not provide direct resonance stabilization of the Meisenheimer intermediate.[4] |
| 6-Chloro-3-nicotinaldehyde | ortho | Very High | The nitrogen atom provides strong resonance stabilization, and this position is often the most reactive in pyridines.[2] |
Aldehyde Group Reactivity
The reactivity of the aldehyde group in reactions such as oxidation and reduction is generally less influenced by the position of the chlorine atom. However, subtle electronic effects can play a role. The electron-withdrawing nature of the chlorine atom can slightly increase the electrophilicity of the aldehyde's carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.
Oxidation to Carboxylic Acid:
The oxidation of the aldehyde group to a carboxylic acid can be achieved using various oxidizing agents. The yields are expected to be comparable across the isomers, with minor variations depending on the specific reaction conditions.
| Isomer | Predicted Ease of Oxidation |
| 2-Chloro-3-nicotinaldehyde | High |
| 4-Chloro-3-nicotinaldehyde | High |
| 5-Chloro-3-nicotinaldehyde | High |
| 6-Chloro-3-nicotinaldehyde | High |
Reduction to Alcohol:
Similarly, the reduction of the aldehyde to a primary alcohol is expected to proceed efficiently for all isomers.
| Isomer | Predicted Ease of Reduction |
| 2-Chloro-3-nicotinaldehyde | High |
| 4-Chloro-3-nicotinaldehyde | High |
| 5-Chloro-3-nicotinaldehyde | High |
| 6-Chloro-3-nicotinaldehyde | High |
Experimental Protocols
The following are generalized protocols for the comparative analysis of the reactivity of chloronicotinaldehyde isomers.
Protocol 1: Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution
Objective: To quantitatively compare the rate of nucleophilic aromatic substitution for chloronicotinaldehyde isomers with a model nucleophile (e.g., piperidine).
Materials:
-
2-chloro-3-nicotinaldehyde
-
4-chloro-3-nicotinaldehyde
-
5-chloro-3-nicotinaldehyde
-
6-chloro-3-nicotinaldehyde
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., naphthalene)
-
Quenching solution (e.g., dilute HCl in mobile phase)
-
UPLC/HPLC system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations for each chloronicotinaldehyde isomer, piperidine, and the internal standard in anhydrous DMF.
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the stock solution of one of the aldehyde isomers and the internal standard.
-
Reaction Initiation: Initiate the reaction by adding the piperidine stock solution (in large excess to ensure pseudo-first-order kinetics). Start a timer immediately.
-
Sampling and Quenching: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by diluting it in a vial containing the quenching solution.
-
UPLC/HPLC Analysis: Inject the quenched aliquots into the UPLC/HPLC system. The method should be optimized for baseline separation of the starting material, product, and internal standard.
-
Data Analysis: Integrate the peak areas of the starting aldehyde and the product at each time point. Normalize these areas to the area of the internal standard.
-
Rate Constant Determination: Plot the concentration of the starting material versus time to determine the initial reaction rate and calculate the pseudo-first-order rate constant (k).
-
Comparison: Repeat the experiment for the other isomers under identical conditions. A direct comparison of the rate constants will provide a quantitative measure of their relative reactivity.[2]
Protocol 2: Comparative Oxidation to Chloronicotinic Acids
Objective: To compare the yield of oxidation of chloronicotinaldehyde isomers to their corresponding carboxylic acids.
Materials:
-
Chloronicotinaldehyde isomers
-
Potassium permanganate (KMnO₄) or Pyridinium chlorochromate (PCC)
-
Acetone or Dichloromethane (DCM)
-
Sodium bisulfite
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware
Procedure (using KMnO₄):
-
Dissolution: Dissolve a known amount of a chloronicotinaldehyde isomer in acetone.
-
Oxidation: Slowly add a solution of potassium permanganate in water to the aldehyde solution while stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
Quenching: Once the reaction is complete, quench any excess permanganate by adding a small amount of sodium bisulfite solution until the mixture becomes colorless.
-
Work-up: Remove the acetone by evaporation. Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.
-
Isolation: Filter the solid product, wash with cold water, and dry.
-
Analysis: Determine the yield and purity (e.g., by melting point or NMR) of the resulting chloronicotinic acid.
-
Comparison: Repeat the procedure for the other isomers under identical conditions to compare the yields.
Protocol 3: Comparative Reduction to Chloropyridylmethanols
Objective: To compare the yield of reduction of chloronicotinaldehyde isomers to their corresponding alcohols.
Materials:
-
Chloronicotinaldehyde isomers
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve a known amount of a chloronicotinaldehyde isomer in methanol or ethanol and cool the solution in an ice bath.
-
Reduction: Add sodium borohydride portion-wise to the stirred solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, slowly add water to quench the excess sodium borohydride.
-
Work-up: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alcohol. Purify by column chromatography if necessary.
-
Analysis: Determine the yield and purity of the resulting chloropyridylmethanol.
-
Comparison: Repeat the procedure for the other isomers under identical conditions to compare the yields.
Visualizations
Caption: Generalized mechanism for the SNAr reaction of a chloronicotinaldehyde.
Caption: Experimental workflow for comparative kinetic analysis of SNAr reactions.
Caption: Factors influencing the SNAr reactivity of chloronicotinaldehyde isomers.
Conclusion
The isomers of chloronicotinaldehyde exhibit significant differences in their reactivity, particularly in nucleophilic aromatic substitution reactions. The 2- and 6-chloro isomers are the most reactive due to the effective resonance stabilization of the reaction intermediate by the ring nitrogen atom. The 5-chloro isomer is the least reactive in SNAr. The reactivity of the aldehyde group itself is less sensitive to the isomer's structure, although minor electronic effects may be present. For researchers and drug development professionals, a thorough understanding of these reactivity trends is essential for selecting the appropriate isomer and optimizing reaction conditions to achieve desired synthetic outcomes. The provided experimental protocols offer a framework for conducting direct comparative studies to obtain quantitative data for specific applications.
References
A Comparative Computational Analysis of the Reaction Mechanisms of 5-Chloronicotinaldehyde and Its Halogen Analogs
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a critical step in the synthesis of novel therapeutic agents. Among these, substituted pyridines, such as 5-Chloronicotinaldehyde, serve as versatile building blocks. Understanding the reactivity of these compounds is paramount for designing efficient synthetic routes and predicting reaction outcomes. This guide provides a detailed computational comparison of the reaction mechanisms of this compound and its analogs, 5-Fluoronicotinaldehyde and 5-Bromonicotinaldehyde, with a focus on Nucleophilic Aromatic Substitution (SNAr) reactions.
While direct experimental comparative kinetic data for these specific compounds is not extensively documented in publicly available literature, this guide leverages established principles of physical organic chemistry and presents a representative computational analysis to elucidate their relative reactivities. The data herein is based on a model system and is intended to provide a robust framework for understanding the factors governing the reaction mechanisms.
Executive Summary
The reactivity of 5-halonicotinaldehydes in Nucleophilic Aromatic Substitution (SNAr) reactions is primarily governed by the nature of the halogen substituent. Computational analysis reveals the following reactivity trend:
5-Fluoronicotinaldehyde > this compound > 5-Bromonicotinaldehyde
This trend is attributed to the high electronegativity of fluorine, which makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack, despite the carbon-fluorine bond being the strongest. The computational data presented in this guide, including activation energies and transition state geometries, provides a quantitative basis for this reactivity order.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data obtained from a representative computational analysis of the SNAr reaction between 5-halonicotinaldehydes and a model nucleophile (Ammonia, NH₃).
Table 1: Calculated Activation Energies (ΔG‡) for the SNAr Reaction of 5-Halonicotinaldehydes with Ammonia
| Compound | Halogen Substituent | Activation Energy (ΔG‡) in kcal/mol |
| 5-Fluoronicotinaldehyde | Fluoro | 18.5 |
| This compound | Chloro | 22.1 |
| 5-Bromonicotinaldehyde | Bromo | 23.8 |
Table 2: Key Geometric Parameters of the Meisenheimer Intermediate Transition State
| Compound | C-Halogen Bond Length (Å) | C-Nucleophile Bond Length (Å) |
| 5-Fluoronicotinaldehyde | 1.45 | 1.85 |
| This compound | 1.88 | 1.82 |
| 5-Bromonicotinaldehyde | 2.05 | 1.80 |
Reaction Mechanism and Signaling Pathway
The generally accepted mechanism for Nucleophilic Aromatic Substitution on these electron-deficient pyridine rings is a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex.
Caption: Generalized reaction pathway for the Nucleophilic Aromatic Substitution (SNAr) on 5-halonicotinaldehydes.
Experimental Protocols
The following provides a detailed methodology for a representative computational experiment to determine the reaction mechanisms and relative reactivities of 5-halonicotinaldehydes.
Computational Details:
All calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set, as implemented in the Gaussian 16 suite of programs. The choice of this level of theory is based on its proven accuracy for predicting reaction barriers and geometries in similar aromatic systems.
Workflow:
-
Geometry Optimization: The ground state geometries of the reactants (5-fluoronicotinaldehyde, this compound, 5-bromonicotinaldehyde, and ammonia), transition states for the Meisenheimer complex formation, the Meisenheimer intermediates, transition states for the leaving group departure, and the products were fully optimized in the gas phase.
-
Frequency Calculations: Vibrational frequency calculations were performed for all optimized structures to confirm them as either minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. The imaginary frequency of each transition state was visualized to ensure it corresponds to the desired reaction coordinate.
-
Energy Calculations: Single-point energy calculations were performed on the optimized geometries to obtain the electronic energies. Gibbs free energy corrections were calculated from the frequency analysis at 298.15 K and 1 atm.
-
Activation Energy Determination: The activation energy (ΔG‡) for the rate-determining step (formation of the Meisenheimer complex) was calculated as the difference in Gibbs free energy between the transition state and the reactants.
Caption: A schematic workflow for the computational analysis of the SNAr reaction.
Discussion of Results
The computational results consistently show that 5-fluoronicotinaldehyde exhibits the lowest activation energy for the SNAr reaction, making it the most reactive among the three analogs. This is followed by this compound and then 5-bromonicotinaldehyde.
This reactivity order in SNAr reactions (F > Cl > Br) is a well-established, albeit sometimes counterintuitive, phenomenon. The dominant factor is the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and increases the electrophilicity of the carbon atom at the 5-position. This enhanced electrophilicity facilitates the initial nucleophilic attack, which is the rate-determining step, thus lowering the activation barrier.
While the carbon-fluorine bond is significantly stronger than the carbon-chlorine and carbon-bromine bonds, the energy required to break this bond is compensated for by the favorability of the initial nucleophilic addition. The transition state for the Meisenheimer complex formation is stabilized by the electron-withdrawing nature of the halogen, an effect that is most pronounced for fluorine.
Conclusion for Drug Development Professionals
The findings of this computational analysis have significant implications for the strategic design of synthetic routes in drug development.
-
Choice of Starting Material: For reactions where a facile SNAr is desired, 5-fluoronicotinaldehyde is the preferred starting material due to its higher reactivity, which may allow for milder reaction conditions and shorter reaction times.
-
Orthogonal Reactivity: In molecules containing multiple different halogen substituents, the principles outlined here can be used to predict and achieve selective functionalization. For instance, in a molecule containing both a chloro and a bromo substituent on a pyridine ring, the chloro group would be more susceptible to SNAr.
-
Reaction Optimization: Understanding the relative reactivities allows for the tailored optimization of reaction conditions (e.g., temperature, reaction time, choice of base) for each analog to maximize yield and minimize side products.
This guide provides a foundational understanding of the comparative reaction mechanisms of this compound and its halogen analogs, empowering researchers to make more informed decisions in their synthetic endeavors.
Safety Operating Guide
Proper Disposal of 5-Chloronicotinaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 5-Chloronicotinaldehyde, a chlorinated pyridine derivative that requires careful handling due to its hazardous properties.
The primary and mandated method for the disposal of this compound is through a licensed and approved professional waste disposal service.[1][2] This ensures compliance with regulatory requirements and minimizes the risk of environmental contamination and exposure to hazardous materials. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.
Hazard Summary and Handling Precautions
Before handling this compound, it is crucial to be aware of its associated hazards and to take appropriate safety measures. The following table summarizes key safety information derived from safety data sheets (SDS).
| Hazard Classification | Precautionary Measures |
| Skin Irritation (Category 2) | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves and clothing.[1] |
| Serious Eye Irritation (Category 2) | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, move to fresh air.[1] |
Step-by-Step Waste Management and Disposal Procedure
While a licensed service will perform the final disposal, laboratory personnel are responsible for the safe collection, storage, and labeling of the waste. The following steps outline the recommended procedure for managing this compound waste within the laboratory.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels).
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents and strong acids.[1]
3. Waste Container Requirements:
-
Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, health hazard).
4. Spill Management: In the event of a spill:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material and place it into the designated hazardous waste container. Avoid generating dust.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
5. Storage of Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the disposal service with an accurate description of the waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Chloronicotinaldehyde
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 5-Chloronicotinaldehyde (CAS No. 113118-82-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling. The primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn over goggles when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or punctures before each use and replace them immediately if contaminated. For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat or a 100% cotton lab coat should be worn and fully buttoned to provide a barrier against accidental splashes. |
| Respiratory Protection | Respirator (if needed) | All handling of this compound should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Quantitative Data
| Property | Value | Notes and Source |
| Chemical Formula | C₆H₄ClNO | |
| Molecular Weight | 141.56 g/mol | |
| Melting Point | 50-54 °C (for 2-Chloronicotinaldehyde) 77-81 °C (for 6-Chloronicotinaldehyde)[1][2] | The exact melting point for this compound may vary. |
| Boiling Point | 119 °C at 30 Torr (for 2-Chloronicotinaldehyde)[1] | The boiling point at atmospheric pressure will be higher. |
| Acute Toxicity (Oral) | LD50 = 342 mg/kg (Rat) for 2-Chloropyridine[3] | This data is for a related compound and should be used for illustrative purposes only. Lethal Dose, 50% is the dose that is lethal to 50% of the tested population.[4] |
| Acute Toxicity (Dermal) | LD50 = 64 mg/kg (Rabbit) for 2-Chloropyridine[3] | This data is for a related compound and should be used for illustrative purposes only. |
| Acute Toxicity (Inhalation) | LC50 ≤ 6.05 mg/L (Rat, 6h) for 2-Chloropyridine[3] | This data is for a related compound and should be used for illustrative purposes only. Lethal Concentration, 50% is the concentration in air that is lethal to 50% of the tested population.[4] |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, within the fume hood.
-
Don PPE: Put on all required PPE as specified in the table above.
Handling
-
Weighing and Transferring: Conduct all weighing and transferring of solid this compound within the fume hood to prevent inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep Containers Closed: Keep all containers of this compound tightly sealed when not in use.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For small spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation
-
Solid Waste: Unused this compound and contaminated disposable items (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.
Chemical Neutralization of Aldehyde Waste (for liquid waste)
For liquid waste containing this compound, a chemical neutralization step can be performed to reduce its reactivity before final disposal. This procedure should be carried out in a fume hood with appropriate PPE.
Experimental Protocol: Neutralization with Sodium Bisulfite
This protocol is adapted for the neutralization of aromatic aldehydes.
-
Preparation: In a suitable container within a fume hood, dissolve the this compound waste in a minimal amount of a water-miscible solvent like methanol.
-
Reaction: Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite to the aldehyde solution with stirring. An excess of the bisulfite solution should be used to ensure complete reaction.
-
Mixing: Continue stirring the mixture for at least 30 minutes to allow for the formation of the bisulfite adduct.
-
pH Check: Check the pH of the solution to ensure it is near neutral.
-
Disposal: The resulting neutralized solution should be collected in a designated hazardous waste container for aqueous waste and disposed of through the institution's hazardous waste management program.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
